FXIa-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H19F3N4O5 |
|---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
(2S,3R)-3-[(2-amino-4-pyridinyl)methyl]-4-oxo-1-[[(1R)-1-[4-(trifluoromethoxy)phenyl]ethyl]carbamoyl]azetidine-2-carboxylic acid |
InChI |
InChI=1S/C20H19F3N4O5/c1-10(12-2-4-13(5-3-12)32-20(21,22)23)26-19(31)27-16(18(29)30)14(17(27)28)8-11-6-7-25-15(24)9-11/h2-7,9-10,14,16H,8H2,1H3,(H2,24,25)(H,26,31)(H,29,30)/t10-,14-,16+/m1/s1 |
InChI Key |
XIMAOIZVSDZWGY-HQQWDMGQSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC(F)(F)F)NC(=O)N2[C@@H]([C@H](C2=O)CC3=CC(=NC=C3)N)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)N2C(C(C2=O)CC3=CC(=NC=C3)N)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of FXIa-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of FXIa-IN-1, a potent and selective inhibitor of Factor XIa (FXIa). This document details its inhibitory activity, the experimental protocols used for its characterization, and its effects within the broader context of the coagulation cascade.
Introduction to Factor XIa as a Therapeutic Target
Factor XIa is a serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade.[1][2] Upon activation by Factor XIIa or thrombin, FXIa amplifies the coagulation signal by activating Factor IX, which in turn leads to the generation of a robust thrombin burst and the formation of a stable fibrin clot.[2][3][4] While essential for pathological thrombus formation, FXIa's role in normal hemostasis is considered to be less critical.[2][3][4] This differential role makes FXIa an attractive therapeutic target for the development of novel anticoagulants with a potentially wider therapeutic window and a reduced risk of bleeding complications compared to traditional anticoagulants.[4][5][6]
This compound: A Potent and Selective Inhibitor
Quantitative Inhibitory Activity
The inhibitory potency of FXIa-IN-10 against its target, FXIa, has been determined through biochemical assays. The key parameter for quantifying the potency of a reversible inhibitor is the inhibition constant (Ki).
| Compound | Target | Ki (nM) | Assay Type |
| FXIa-IN-10 | Human FXIa | 0.17 | Biochemical |
Table 1: Inhibitory potency of FXIa-IN-10 against human Factor XIa.[7]
Mechanism of Action
This compound, as exemplified by FXIa-IN-10, is a direct-acting inhibitor that binds to the active site of the FXIa enzyme. This binding event prevents the substrate, Factor IX, from accessing the catalytic triad of the protease, thereby blocking its conversion to the active form, Factor IXa. By inhibiting FXIa, this compound effectively dampens the amplification of the intrinsic coagulation cascade, leading to a reduction in thrombin generation and subsequent fibrin clot formation.
Figure 1: Mechanism of action of this compound in the intrinsic coagulation pathway.
Experimental Protocols
The characterization of this compound's mechanism of action involves a series of biochemical and in vivo experiments.
Biochemical Assay: FXIa Chromogenic Activity Assay
This assay is used to determine the inhibitory potency (IC50 and Ki) of compounds against FXIa.
Principle: The assay measures the ability of FXIa to cleave a synthetic chromogenic substrate, which releases a colored product (p-Nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm.[8][9] The rate of color development is proportional to the FXIa activity. The presence of an inhibitor will reduce the rate of substrate cleavage.
Materials:
-
Human Factor XIa (purified enzyme)
-
FXIa chromogenic substrate (e.g., S-2366)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4 with NaCl and BSA)
-
This compound (or FXIa-IN-10) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the this compound dilutions, and a fixed concentration of human FXIa.
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FXIa chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (kinetic mode) using a microplate reader.
-
The rate of the reaction (V) is calculated from the linear portion of the absorbance versus time curve.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response equation to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).
In Vivo Efficacy: Rabbit Arteriovenous (AV) Shunt Thrombosis Model
This model is used to evaluate the antithrombotic efficacy of FXIa inhibitors in a living system.
Principle: An extracorporeal shunt containing a thrombogenic surface (e.g., a silk thread) is inserted between an artery and a vein of an anesthetized rabbit. The formation of a thrombus on the silk thread is measured by its weight. The administration of an antithrombotic agent is expected to reduce the weight of the thrombus formed.
Materials:
-
Male New Zealand White rabbits
-
Anesthetic agents
-
Surgical instruments
-
Polyethylene tubing for the shunt
-
Silk thread
-
FXIa-IN-10
-
Vehicle control (e.g., 20% HPβCD for intravenous administration)
Procedure:
-
Anesthetize the rabbits according to approved animal care and use protocols.
-
Expose the carotid artery and jugular vein.
-
Administer FXIa-IN-10 or vehicle control intravenously as a bolus followed by an infusion.[7] For example, a dose of 1.7 mg/kg bolus followed by a 2.0 mg/kg/hr infusion.[7]
-
Insert the AV shunt, containing a pre-weighed silk thread, between the carotid artery and jugular vein.
-
Allow blood to circulate through the shunt for a defined period (e.g., 40 minutes).
-
After the circulation period, clamp the shunt and carefully remove the silk thread with the attached thrombus.
-
Wash the thrombus and allow it to dry.
-
Weigh the dried thrombus.
-
The antithrombotic effect is calculated as the percentage reduction in thrombus weight in the treated group compared to the vehicle-treated group.
Figure 2: Experimental workflow for the rabbit AV shunt thrombosis model.
Conclusion
This compound, represented by the potent and selective inhibitor FXIa-IN-10, demonstrates a clear mechanism of action by directly inhibiting the enzymatic activity of Factor XIa. This inhibition effectively blocks a key amplification step in the intrinsic coagulation pathway, leading to a significant antithrombotic effect. The combination of potent biochemical activity and proven in vivo efficacy underscores the therapeutic potential of targeting Factor XIa for the development of safer and more effective anticoagulant therapies. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound and similar compounds is warranted to advance their clinical development.
References
- 1. Coagulation - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bms.com [bms.com]
- 4. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagulation Assays [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Factor XIa Assay Kit (ab241037) | Abcam [abcam.com]
- 9. Factor XIa Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
The Discovery and Synthesis of FXIa-IN-1: A Potent and Selective Covalent Inhibitor of Factor XIa
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of FXIa-IN-1, a potent and selective covalent inhibitor of Factor XIa (FXIa). This compound, also known as EP-7041 and Frunexian, is a small molecule, β-lactam-containing compound developed by eXIthera Pharmaceuticals. It is designed for intravenous administration in acute care settings to prevent thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants. This document consolidates available data on its mechanism of action, quantitative biological activity, and preclinical efficacy, offering a valuable resource for researchers in the field of antithrombotic drug development.
Introduction: The Role of Factor XIa in Thrombosis
The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. While essential for hemostasis (the cessation of bleeding), dysregulation of this cascade can lead to pathological thrombus formation, or thrombosis, which is the underlying cause of many cardiovascular diseases, including heart attack and stroke.
Factor XIa (FXIa) is a serine protease that plays a key role in the intrinsic pathway of the coagulation cascade.[1] Upon activation, FXIa amplifies the generation of thrombin, a central enzyme in coagulation that converts fibrinogen to fibrin.[1] Genetic evidence and clinical observations in patients with Factor XI deficiency (Hemophilia C) suggest that inhibition of FXIa could provide an effective antithrombotic effect with a reduced risk of bleeding compared to anticoagulants that target downstream factors like Factor Xa or thrombin.[2] This has made FXIa an attractive target for the development of a new generation of safer anticoagulants.
This compound (EP-7041) emerged from discovery efforts to identify potent and selective inhibitors of FXIa for acute and procedural anticoagulation.
Discovery of this compound (EP-7041)
The discovery of this compound was driven by the therapeutic hypothesis that a parenteral, short-acting FXIa inhibitor would be beneficial in acute care settings, such as during extracorporeal membrane oxygenation (ECMO), where precise and reversible anticoagulation is critical.[3] The development program, led by eXIthera Pharmaceuticals, focused on identifying a small molecule with high affinity and selectivity for FXIa.[1]
The discovery workflow likely involved high-throughput screening of compound libraries against purified human FXIa, followed by lead optimization through medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. The chemical scaffold of this compound features a β-lactam ring, a class of structures known to act as covalent inhibitors of serine proteases.[4] This covalent mechanism of action can provide a durable inhibitory effect.
The lead optimization process culminated in the identification of (2S,3R)-3-([2-Aminopyridin-4-yl]methyl)-1-([{1R}-1-cyclohexylethyl] carbamoyl)-4-oxoazetidine-2-carboxylic acid, designated as EP-7041 (this compound).
References
- 1. Cadrenal Therapeutics acquires eXIthera’s Factor XIa inhibitors [pharmaceutical-technology.com]
- 2. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eXIthera Pharmaceuticals, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 4. Frunexian - eXIthera Pharmaceuticals - AdisInsight [adisinsight.springer.com]
The Nexus of Inhibition: A Technical Guide to the FXIa-IN-1 Binding Site on Factor XIa
For Researchers, Scientists, and Drug Development Professionals
Abstract
Factor XIa (FXIa) has emerged as a compelling target for the development of novel anticoagulants that promise a wider therapeutic window with a reduced risk of bleeding compared to traditional therapies. This technical guide provides an in-depth exploration of the binding site of small molecule inhibitors, exemplified by the representative molecule FXIa-IN-1, on the catalytic domain of Factor XIa. We will delve into the structural intricacies of the active site, present quantitative binding data for various inhibitors, and provide detailed experimental protocols for the characterization of such molecules. Furthermore, this guide offers visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of FXIa inhibition.
Introduction to Factor XIa
Factor XI (FXI) is a serine protease that, in its activated form (FXIa), plays a crucial role in the amplification phase of the intrinsic pathway of the coagulation cascade.[1][2] FXIa is a homodimer, with each subunit comprising four apple domains (A1-A4) and a C-terminal catalytic domain.[3] The catalytic domain houses the active site, which is the primary target for small molecule inhibitors. The rationale for targeting FXIa stems from the observation that individuals with congenital FXI deficiency have a reduced risk of thromboembolic events without a significant increase in spontaneous bleeding, suggesting that inhibition of FXIa could uncouple antithrombotic efficacy from bleeding risk.[4][5]
The this compound Binding Site: Anatomy of the Active Site
Small molecule inhibitors, such as our representative this compound, typically target the active site within the catalytic domain of FXIa. This active site is characterized by a classic catalytic triad of His57, Asp102, and Ser195 (chymotrypsin numbering) and is further defined by a series of subsites (S4-S4') that accommodate the side chains of the substrate's amino acid residues.
The binding of small molecule inhibitors is primarily focused on the S1, S1', and S2' subsites .[3]
-
S1 Subsite: This is a deep, negatively charged pocket that typically accommodates basic residues of the natural substrate, Factor IX. Small molecule inhibitors often feature a positively charged or polar group that interacts with the Asp189 residue at the bottom of the S1 pocket.
-
S1' and S2' Subsites: These subsites are located on the prime side of the scissile bond and offer opportunities for achieving inhibitor selectivity. The interactions in these pockets are crucial for the binding affinity and specificity of the inhibitor.
The precise interactions within these subsites, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, dictate the potency and selectivity of the inhibitor.
Quantitative Binding Data
The potency of FXIa inhibitors is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). Below is a summary of publicly available data for several small molecule FXIa inhibitors.
| Inhibitor | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |
| Asundexian | FXIa | Enzymatic Assay | - | >90% inhibition at 50mg dose | [5] |
| Milvexian | FXIa | Enzymatic Assay | - | - | [6] |
| Compound 17 | FXIa | Enzymatic Assay | - | - | [6] |
| Inhibitor 30 | FXIa | Enzymatic Assay | 2.0 | - | [6] |
| Inhibitor 31 | FXIa | Enzymatic Assay | 0.36 | - | [6] |
Note: Ki and IC50 values are highly dependent on the specific assay conditions.[7][8] Direct comparison between values from different sources should be made with caution. The relationship between Ki and IC50 is described by the Cheng-Prusoff equation.[9]
Experimental Protocols
The characterization of FXIa inhibitors involves a series of in vitro and in vivo assays. Here, we provide detailed methodologies for two key in vitro assays.
Chromogenic Substrate Assay for FXIa Activity
This assay measures the enzymatic activity of FXIa by monitoring the cleavage of a chromogenic substrate.
Principle: FXIa cleaves a synthetic chromogenic substrate, releasing a chromophore (e.g., p-nitroaniline, pNA), which can be quantified spectrophotometrically at 405 nm. The rate of color development is proportional to the FXIa activity.
Materials:
-
Purified human Factor XIa
-
Chromogenic FXIa substrate (e.g., S-2366)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4)
-
Test inhibitor (e.g., this compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a solution of FXIa in assay buffer to a final concentration of 1-5 nM.
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well microplate, add 50 µL of FXIa solution to each well.
-
Add 25 µL of the inhibitor dilution or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the chromogenic substrate (final concentration ~200 µM) to each well.
-
Immediately measure the change in absorbance at 405 nm over time (kinetic mode) or after a fixed time point (endpoint mode) using a microplate reader.
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a global coagulation assay that measures the integrity of the intrinsic and common pathways. Inhibition of FXIa will prolong the aPTT.
Principle: The clotting time of plasma is measured after the addition of a contact activator (e.g., silica, kaolin) and phospholipids, followed by calcium.
Materials:
-
Human plasma (platelet-poor)
-
aPTT reagent (containing a contact activator and phospholipids)
-
0.025 M Calcium Chloride solution
-
Test inhibitor (e.g., this compound)
-
Coagulometer
Procedure:
-
Pre-warm the aPTT reagent and CaCl2 solution to 37°C.
-
Prepare serial dilutions of the test inhibitor in a suitable buffer.
-
In a coagulometer cuvette, mix 50 µL of human plasma with 10 µL of the inhibitor dilution or vehicle control.
-
Incubate the plasma-inhibitor mixture at 37°C for a specified time (e.g., 1-3 minutes).
-
Add 50 µL of the pre-warmed aPTT reagent to the cuvette and incubate for a further 3-5 minutes at 37°C.
-
Initiate coagulation by adding 50 µL of the pre-warmed CaCl2 solution.
-
The coagulometer will automatically measure the time to clot formation.
-
Plot the clotting time against the inhibitor concentration to assess the anticoagulant effect.
Visualizations
Signaling Pathway: The Coagulation Cascade
Caption: The Coagulation Cascade and the Site of this compound Inhibition.
Experimental Workflow: FXIa Inhibitor Screening
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factor XI Inhibitors: A New Horizon in Anticoagulation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 9. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
The Role of FXIa-IN-1 in the Coagulation Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The coagulation cascade is a complex series of enzymatic reactions essential for hemostasis, the physiological process that halts bleeding at the site of vascular injury. However, dysregulation of this cascade can lead to pathological thrombus formation, a primary driver of major cardiovascular events such as myocardial infarction, stroke, and venous thromboembolism. A key player in the amplification of the coagulation cascade is Factor XIa (FXIa), a serine protease. FXIa's significant contribution to thrombosis, coupled with a relatively minor role in hemostasis, has positioned it as a compelling target for the development of novel anticoagulants with a potentially wider therapeutic window and a reduced risk of bleeding complications compared to traditional therapies.[1]
This technical guide provides an in-depth overview of FXIa-IN-1 (also known as EP-7041 or Frunexian), a potent and selective inhibitor of FXIa. We will delve into its mechanism of action within the coagulation cascade, present its pharmacological data, and provide detailed experimental protocols for its evaluation.
This compound: A Covalent Inhibitor of Factor XIa
This compound is a small molecule, intravenous inhibitor of FXIa.[2][3][4] It is characterized as a potent, β-lactam-containing covalent inhibitor. The β-lactam moiety is expected to form an irreversible covalent bond with the catalytic serine residue (Ser195) in the active site of FXIa, leading to its inactivation.[5]
Chemical Structure
The chemical structure of this compound (EP-7041) is (2S,3R)-3-([2-Aminopyridin-4-yl]methyl)-1-([{1R}-1-cyclohexylethyl] carbamoyl)-4-oxoazetidine-2-carboxylic acid hydrochloride.[6][7]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Activity and Selectivity of this compound
| Parameter | Species | Value | Reference |
| IC50 (FXIa) | Human | 7.1 nM | [4][6] |
| IC50 (Factor Xa) | Human | 14,000 nM | [4][6] |
| IC50 (Thrombin) | Human | >20,000 nM | [4][6] |
| IC50 (Trypsin) | Human | 4,800 nM | [4][6] |
Table 2: Human Pharmacokinetics of this compound (Frunexian)
| Parameter | Value | Condition | Reference |
| Administration | Intravenous | - | [2][3] |
| Terminal Elimination Half-life | ~45 minutes | Single IV bolus | [4][7] |
| Time to Steady State | 1.02 - 1.50 hours | Continuous IV infusion | [5] |
| EC50 (aPTT/baseline) | 8940 ng/mL | Phase I study (Chinese volunteers) | [3] |
| EC50 (FXI clotting activity/baseline) | 1300 ng/mL | Phase I study (Chinese volunteers) | [3] |
Table 3: In Vivo Efficacy and Safety of this compound in Animal Models
| Model | Species | Dose | Key Findings | Reference |
| Venous Thrombosis Model | Rat | 0.3 mg/kg (minimum efficacious dose) | Statistically significant antithrombotic efficacy. | [4] |
| Mesenteric Arterial Puncture (Bleeding Model) | Rat | 0.3, 3, and 10 mg/kg IV | No significant increase in bleeding time compared to vehicle. | [4] |
| Canine Veno-Venous ECMO Model | Dog | Dose to achieve aPTT of 2.3 ± 0.1 x baseline | At least five times less bleeding volume compared to heparin. | [4] |
Signaling Pathways and Experimental Workflows
The Coagulation Cascade and the Role of FXIa
The coagulation cascade is traditionally divided into the intrinsic (contact activation) and extrinsic (tissue factor) pathways, both of which converge on a common pathway leading to the formation of a fibrin clot. FXIa is a central component of the intrinsic pathway, where it is activated by Factor XIIa (FXIIa). Activated FXIa then amplifies the cascade by activating Factor IX (FIX). Thrombin, generated via the extrinsic pathway, can also activate FXI in a feedback loop, further propagating thrombin generation.[8]
Caption: The Coagulation Cascade and the Site of Action of this compound.
Experimental Workflow for Evaluating FXIa Inhibitors
The evaluation of a novel FXIa inhibitor like this compound typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy and safety assessment.
Caption: General Experimental Workflow for the Evaluation of FXIa Inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on standard laboratory practices and can be adapted for specific experimental needs.
FXIa Enzyme Inhibition Assay (Chromogenic Substrate Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human Factor XIa.
Materials:
-
Human Factor XIa (purified)
-
Chromogenic FXIa substrate (e.g., S-2366)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4, containing polyethylene glycol and bovine serum albumin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of human FXIa in the assay buffer to a final concentration of, for example, 2 nM.
-
Prepare a series of dilutions of this compound in the assay buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., 0.1 nM to 1 µM).
-
In a 96-well microplate, add 25 µL of the FXIa solution to each well.
-
Add 25 µL of each this compound dilution or vehicle control to the corresponding wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the chromogenic substrate solution (e.g., 0.5 mM final concentration) to each well.
-
Immediately place the microplate in a reader pre-warmed to 37°C and measure the change in absorbance at 405 nm over time (kinetic mode) for 10-15 minutes.
-
The rate of substrate hydrolysis is determined from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the effect of this compound on the intrinsic and common pathways of coagulation in human plasma.
Materials:
-
Citrated human platelet-poor plasma
-
aPTT reagent (containing a contact activator like silica and phospholipids)
-
Calcium chloride (CaCl2) solution (e.g., 25 mM)
-
This compound (dissolved in a suitable solvent)
-
Coagulometer
Procedure:
-
Prepare a series of dilutions of this compound in the solvent.
-
In a coagulometer cuvette, add 50 µL of human plasma.
-
Add 5 µL of the this compound dilution or vehicle control to the plasma and mix.
-
Incubate the plasma-inhibitor mixture at 37°C for a specified time (e.g., 2 minutes).
-
Add 50 µL of the pre-warmed aPTT reagent to the cuvette and incubate for a further 3-5 minutes at 37°C.[9]
-
Initiate clotting by adding 50 µL of pre-warmed CaCl2 solution.
-
The coagulometer will automatically measure the time to clot formation in seconds.[8]
-
Record the clotting time for each concentration of this compound.
-
The results can be expressed as the absolute clotting time or as a ratio relative to the vehicle control.
Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model in Rats
Objective: To evaluate the in vivo antithrombotic efficacy of this compound in a model of arterial thrombosis.
Materials:
-
Male Sprague-Dawley rats (e.g., 250-300 g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Ferric chloride (FeCl3) solution (e.g., 35-50% in water)
-
Filter paper discs (e.g., 2 mm diameter)
-
Doppler flow probe and flowmeter
-
Surgical instruments for vessel isolation
-
This compound for intravenous administration
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the procedure.
-
Make a midline cervical incision and carefully expose the common carotid artery, separating it from the vagus nerve.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Administer this compound or vehicle control intravenously via a cannulated vein (e.g., jugular vein) as a bolus followed by a continuous infusion.
-
After a stabilization period, apply a filter paper disc saturated with FeCl3 solution to the surface of the carotid artery for a defined period (e.g., 3-10 minutes).[2][10]
-
Remove the filter paper and continuously monitor blood flow until the vessel becomes occluded (blood flow ceases) or for a pre-determined observation period (e.g., 60 minutes).
-
The primary endpoint is the time to vessel occlusion. The weight of the resulting thrombus can also be measured at the end of the experiment.
-
Compare the time to occlusion and thrombus weight between the this compound-treated groups and the vehicle control group.
Mesenteric Artery Bleeding Time Model in Rats
Objective: To assess the effect of this compound on hemostasis and bleeding risk.
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic
-
Surgical instruments for laparotomy
-
Micro-scissors or a scalpel blade
-
Saline solution (37°C)
-
Filter paper
-
Stopwatch
Procedure:
-
Anesthetize the rat and administer this compound or vehicle control intravenously.
-
Perform a midline laparotomy to expose the small intestine and mesentery.
-
Keep the exposed tissue moist with warm saline.
-
Select a small mesenteric artery of a consistent size.
-
Make a standardized incision or puncture in the selected artery.
-
Immediately start a stopwatch and gently blot the bleeding site with filter paper every 15-30 seconds, being careful not to disturb the forming clot.
-
The bleeding time is defined as the time from the injury until bleeding ceases and does not restart for at least 30 seconds.
-
A pre-defined cut-off time (e.g., 20 minutes) is typically used.[11]
-
Compare the bleeding times between the this compound-treated groups and the vehicle control group.
Conclusion
This compound (EP-7041/Frunexian) is a potent and selective covalent inhibitor of Factor XIa, a key enzyme in the amplification of the coagulation cascade. Its mechanism of action, targeting the intrinsic pathway, holds the promise of effective antithrombotic therapy with a reduced propensity for bleeding compared to conventional anticoagulants. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the next generation of safer anticoagulants. Further clinical investigation will be crucial to fully elucidate the therapeutic potential of this compound in various thromboembolic disorders.
References
- 1. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 5. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Novel Forms of Coagulation Factor XIa: INDEPENDENCE OF FACTOR XIa SUBUNITS IN FACTOR IX ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis of some β-lactams and investigation of their metal-chelating activity, carbonic anhydrase and acetylcholinesterase inhibition profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activated partial thromboplastin time (APTT) | Synnovis [synnovis.co.uk]
- 9. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 10. Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Early-Stage Research on FXIa-IN-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the early-stage research and development of FXIa-IN-1, a novel, potent, and selective small-molecule inhibitor of activated Factor XI (FXIa). FXIa is a critical serine protease in the intrinsic pathway of the coagulation cascade and represents a promising therapeutic target for the development of new anticoagulants with a potentially wider therapeutic window and a reduced risk of bleeding compared to current standards of care.[1][2][3] This whitepaper details the biochemical and cellular characterization of this compound, including its inhibitory potency, selectivity, and mechanism of action. Furthermore, it outlines the key experimental protocols utilized in its evaluation and presents the relevant signaling pathways.
Introduction to FXIa as a Therapeutic Target
The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic (contact activation) and extrinsic (tissue factor) pathways, which converge on a common pathway.[4][5] Factor XIa plays a crucial role in the amplification of thrombin generation within the intrinsic pathway.[1][4] Genetic deficiency of FXI (hemophilia C) is associated with a mild bleeding phenotype, suggesting that FXI is more critical for pathological thrombosis than for normal hemostasis.[3][6] This observation has spurred the development of FXI and FXIa inhibitors as a new class of anticoagulants with the potential for an improved safety profile.[2][3][7] this compound has been developed to selectively target the catalytic activity of FXIa, thereby attenuating thrombus formation with a potentially lower impact on hemostasis.
Quantitative Data Summary for this compound
The following tables summarize the key quantitative data from in vitro and ex vivo characterization of this compound.
Table 1: In Vitro Inhibitory Potency of this compound
| Parameter | Value | Description |
| FXIa Ki | 0.9 nM | Inhibitory constant against human Factor XIa.[8] |
| FXIa IC50 | 25 nM | Concentration causing 50% inhibition of FXIa activity in a chromogenic substrate assay.[1] |
| Selectivity | >1000-fold | Selectivity for FXIa over other related serine proteases including thrombin, FXa, FVIIa, FIXa, and plasmin.[1] |
Table 2: Ex Vivo Anticoagulant Activity of this compound
| Assay | Result | Description |
| aPTT (activated Partial Thromboplastin Time) | 1.8-fold prolongation at 3.6 mg/kg/hr IV infusion | Measures the integrity of the intrinsic and common coagulation pathways.[1] |
| PT (Prothrombin Time) | No significant effect | Measures the integrity of the extrinsic and common coagulation pathways.[1] |
Table 3: In Vivo Efficacy in a Rabbit Thrombosis Model
| Model | EC50 | Description |
| Electrically-induced Carotid Arterial Thrombosis (ECAT) | 2.8 µM | Effective concentration to reduce thrombus formation by 50%.[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
FXIa Chromogenic Substrate Hydrolysis Assay
This assay is used to determine the inhibitory potency (IC50) of this compound against purified human FXIa.
-
Materials:
-
Procedure:
-
A solution of human FXIa is pre-incubated with varying concentrations of this compound in a 96-well microtiter plate for 30 minutes at 37°C.[10]
-
The chromogenic substrate S-2366 is added to initiate the reaction.
-
The rate of substrate hydrolysis is measured by monitoring the change in absorbance at 405 nm over time using a plate reader.[10]
-
The IC50 value is calculated by fitting the dose-response curve using a four-parameter logistic equation.
-
Activated Partial Thromboplastin Time (aPTT) Assay
This ex vivo assay measures the effect of this compound on the intrinsic coagulation pathway in human plasma.
-
Materials:
-
Human plasma.
-
aPTT reagent (containing a contact activator like ellagic acid).[11]
-
Calcium chloride (CaCl2) solution.
-
Coagulometer.
-
-
Procedure:
-
Human plasma is incubated with varying concentrations of this compound.
-
The aPTT reagent is added to the plasma and incubated for a specified time to activate the contact pathway.
-
Coagulation is initiated by the addition of CaCl2.
-
The time to clot formation is measured using a coagulometer.[11]
-
The results are expressed as the fold-increase in clotting time compared to a vehicle control.[11]
-
Rabbit Electrically-Induced Carotid Arterial Thrombosis (ECAT) Model
This in vivo model is used to assess the antithrombotic efficacy of this compound.
-
Materials:
-
Male New Zealand White rabbits.
-
Anesthesia (e.g., ketamine/xylazine).
-
Doppler flow probe.
-
Electrical stimulation device.
-
-
Procedure:
-
Rabbits are anesthetized, and the carotid artery is surgically exposed.
-
A Doppler flow probe is placed around the artery to monitor blood flow.
-
This compound is administered as an intravenous bolus followed by a continuous infusion.[1]
-
Thrombus formation is induced by applying a controlled electrical current to the arterial wall.
-
Blood flow is monitored until occlusion occurs or for a predetermined period.
-
The efficacy of this compound is determined by its ability to prevent or delay vessel occlusion.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound within the coagulation cascade and the general workflow for its in vitro characterization.
Caption: Inhibition of FXIa by this compound in the Coagulation Cascade.
Caption: General Experimental Workflow for Early-Stage FXIa Inhibitor Development.
References
- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of FXIa Inhibition as a Novel Target for Anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Factor XIa Inhibitor Engineered from Banded Krait Venom Toxin: Efficacy and Safety in Rodent Models of Arterial and Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bms.com [bms.com]
- 5. Coagulation - Wikipedia [en.wikipedia.org]
- 6. ashpublications.org [ashpublications.org]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. ahajournals.org [ahajournals.org]
- 11. pubs.acs.org [pubs.acs.org]
The Impact of Selective Factor XIa Inhibition on Hemostasis: A Technical Overview of Milvexian (BMS-986177)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of anticoagulant therapy is continually evolving, driven by the need for agents with improved safety profiles, specifically a reduced risk of bleeding. A promising strategy that has emerged is the targeted inhibition of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade. Genetic evidence and clinical observations suggest that individuals deficient in Factor XI have a lower risk of thromboembolic events without a corresponding increase in spontaneous bleeding, highlighting FXIa as an attractive target for developing safer anticoagulants. This technical guide provides an in-depth overview of milvexian (BMS-986177), a potent, orally bioavailable, small-molecule inhibitor of FXIa, as a case study to understand the impact of selective FXIa inhibition on hemostasis. This document details its mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of its biological context and experimental workflows.
Introduction to Factor XIa and its Role in Coagulation
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot to prevent blood loss upon vascular injury. It is traditionally divided into the intrinsic (contact activation) and extrinsic (tissue factor) pathways, which converge on a common pathway. Factor XIa is a serine protease that plays a crucial role in the intrinsic pathway, amplifying the generation of thrombin, the central enzyme in coagulation. While essential for thrombus formation and stabilization, FXIa's role in initial hemostasis is considered less critical than that of the extrinsic pathway. This differential role makes selective FXIa inhibition a compelling therapeutic strategy to uncouple antithrombotic efficacy from bleeding risk.
Milvexian (BMS-986177): A Selective FXIa Inhibitor
Milvexian is a reversible and direct inhibitor of FXIa. Its high affinity and selectivity for FXIa allow for potent antithrombotic effects with a potentially wider therapeutic window compared to traditional anticoagulants that target downstream factors like Factor Xa or thrombin.
Mechanism of Action
Milvexian binds to the active site of FXIa, preventing it from activating its primary substrate, Factor IX. This inhibition attenuates the amplification of thrombin generation through the intrinsic pathway, thereby reducing thrombus formation.
Figure 1: Simplified Coagulation Cascade and Mechanism of Milvexian.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological properties of milvexian.
Table 1: In Vitro Inhibitory Activity of Milvexian
| Parameter | Species | Value | Reference |
| Ki | Human | 0.11 nM | |
| Rabbit | 0.38 nM | ||
| Dog | 0.64 nM | ||
| Rat | 490 nM | ||
| Mouse | 350 nM |
Table 2: Selectivity of Milvexian Against Other Serine Proteases
| Protease | Ki (nM) | Fold Selectivity vs. FXIa | Reference |
| Plasma Kallikrein | 44 | >400 | |
| Chymotrypsin | 35 | >300 | |
| Other related serine proteases | - | >5000 |
Table 3: Effect of Milvexian on Coagulation Parameters
| Assay | Species | Effect | Concentration for 2x Increase | Reference |
| aPTT | Human | Prolongation | ~1.0 µM (approx.) | |
| Rabbit | Prolongation | 0.5 - 2.4 µM | ||
| Cynomolgus Monkey | Prolongation | 0.5 - 2.4 µM | ||
| Dog | Prolongation | 0.5 - 2.4 µM | ||
| PT | Human, Rabbit | No significant change | - | |
| Platelet Aggregation | Human | No alteration | - |
Table 4: In Vivo Efficacy of Milvexian in a Rabbit Thrombosis Model
| Dose (IV bolus + infusion) | Reduction in Thrombus Weight (%) | Reference |
| 0.25 + 0.17 mg/kg + mg/kg/h | 34.3 | |
| 1.0 + 0.67 mg/kg + mg/kg/h | 51.6 | |
| 4.0 + 2.68 mg/kg + mg/kg/h | 66.9 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize milvexian.
FXIa Enzyme Inhibition Assay
This assay determines the inhibitory constant (Ki) of a compound against FXIa.
Figure 2: Workflow for FXIa Enzyme Inhibition Assay.
Protocol:
-
Assay Buffer: Prepare a suitable buffer, typically containing Tris-HCl, NaCl, and a carrier protein like BSA, at a physiological pH.
-
Enzyme and Inhibitor Preparation: Dilute human or other species' FXIa to a fixed concentration in the assay buffer. Prepare serial dilutions of milvexian.
-
Incubation: Add the FXIa solution and varying concentrations of milvexian to a microplate. Allow to incubate at room temperature for a specified period to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic peptide substrate specific for FXIa.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the Ki value by fitting the data to the Morrison equation for tight-binding inhibitors.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.
Protocol:
-
Plasma Preparation: Obtain citrated plasma from human or animal subjects.
-
Sample Preparation: Spike the plasma with varying concentrations of milvexian or a vehicle control.
-
Incubation: Incubate the plasma samples at 37°C.
-
Reagent Addition: Add an aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids) to the plasma and incubate for a defined period.
-
Clotting Initiation: Initiate clotting by adding calcium chloride.
-
Clot Detection: Measure the time to clot formation using an automated coagulometer.
-
Data Analysis: Express the results as the clotting time in seconds or as a fold-increase over the vehicle control.
Rabbit Arterio-Venous (AV) Shunt Thrombosis Model
This in vivo model evaluates the antithrombotic efficacy of a compound.
Figure 3: Experimental Workflow for the Rabbit AV Shunt Thrombosis Model.
Protocol:
-
Animal Preparation: Anesthetize a rabbit and expose the carotid artery and jugular vein.
-
Drug Administration: Administer milvexian or a vehicle control as an intravenous bolus followed by a continuous infusion.
-
Shunt Placement: Insert an extracorporeal arterio-venous shunt containing a thrombogenic surface (e.g., a silk thread).
-
Thrombus Formation: Allow blood to circulate through the shunt for a specified period, during which a thrombus will form on the thrombogenic surface.
-
Thrombus Isolation and Measurement: At the end of the experiment, remove the shunt and carefully dissect the thrombus. The primary endpoint is the wet weight of the thrombus.
-
Data Analysis: Compare the thrombus weights between the milvexian-treated and vehicle-treated groups to determine the percentage of thrombus inhibition.
Impact on Hemostasis
A key feature of selective FXIa inhibition is the minimal impact on hemostasis at therapeutic antithrombotic doses. In preclinical studies, milvexian did not significantly increase bleeding time, even when administered in combination with antiplatelet agents like aspirin. This is consistent with the understanding that the extrinsic pathway is the primary driver of hemostasis, and FXIa's role is more critical in the amplification of thrombosis. Clinical trial results have also shown a low risk of bleeding with milvexian.
Conclusion
The selective inhibition of Factor XIa represents a significant advancement in the pursuit of safer anticoagulant therapies. Milvexian (BMS-986177) serves as a prime example of a potent and orally bioavailable FXIa inhibitor that has demonstrated robust antithrombotic efficacy in preclinical models with a minimal impact on hemostasis. The data and experimental protocols presented in this guide provide a comprehensive technical foundation for researchers, scientists, and drug development professionals working in the field of thrombosis and hemostasis. The continued development of FXIa inhibitors like milvexian holds the promise of providing effective prevention and treatment of thromboembolic disorders with an improved safety profile.
Methodological & Application
Application Notes and Protocols for FXIa-IN-1 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of FXIa-IN-1, a known inhibitor of Factor XIa (FXIa). The following sections describe the methodologies for determining the inhibitory potency, kinetics, and selectivity of this compound, as well as its effect on plasma clotting time.
Summary of In Vitro Data for this compound
Publicly available data for this compound is summarized in the table below, providing a quick reference for its key in vitro characteristics.
| Parameter | Value |
| IC50 | ~7.4 μM |
| Selectivity | ≥14-fold selective for FXIa over Thrombin, Factor IXa, Factor Xa, and Factor XIIIa |
Experimental Protocols
FXIa Inhibition Assay (Chromogenic)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against human FXIa using a chromogenic substrate.
Materials:
-
Human Factor XIa (FXIa), active enzyme
-
FXIa Chromogenic Substrate (e.g., S-2366 or equivalent)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in Assay Buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept constant and ideally below 1%.
-
Enzyme and Inhibitor Pre-incubation:
-
Add 25 µL of Assay Buffer to all wells of a 96-well microplate.
-
Add 25 µL of the diluted this compound solutions to the test wells. For control wells (no inhibitor), add 25 µL of Assay Buffer containing the same final concentration of DMSO.
-
Add 25 µL of human FXIa solution (at a final concentration of approximately 0.5 nM) to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Substrate Addition and Measurement:
-
Prepare the FXIa chromogenic substrate solution in Assay Buffer according to the manufacturer's recommendation (e.g., a final concentration of 200 µM).
-
Add 25 µL of the chromogenic substrate solution to all wells to initiate the reaction.
-
Immediately measure the change in absorbance at 405 nm over time (kinetic mode) for 10-15 minutes at 37°C using a microplate reader. The rate of substrate hydrolysis is proportional to the FXIa activity.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each concentration of this compound.
-
Plot the percentage of FXIa inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Determination of Inhibition Constant (Ki)
This protocol outlines the determination of the inhibition constant (Ki) of this compound, providing insight into its binding affinity and mechanism of inhibition.
Materials:
-
Same as for the FXIa Inhibition Assay.
Procedure:
-
Vary Substrate and Inhibitor Concentrations: The experiment is set up as a matrix where both the substrate and inhibitor concentrations are varied.
-
Prepare serial dilutions of the FXIa chromogenic substrate in Assay Buffer.
-
Prepare several fixed concentrations of this compound.
-
-
Assay Performance:
-
In a 96-well plate, add Assay Buffer, this compound (at fixed concentrations), and human FXIa.
-
Pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the various concentrations of the chromogenic substrate.
-
Measure the initial reaction velocities at 405 nm.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km (Km,app) and Vmax (Vmax,app).
-
Analyze the data using graphical methods such as a Lineweaver-Burk plot (1/V vs. 1/[S]) or a Dixon plot ([I] vs. 1/V).
-
For competitive inhibition, the Ki can be calculated using the equation: Km,app = Km (1 + [I]/Ki). A non-linear regression analysis of the velocity data against substrate and inhibitor concentrations is the preferred method for determining Ki.
-
Selectivity Profiling Against Other Coagulation Proteases
This protocol is designed to assess the selectivity of this compound against a panel of related serine proteases involved in the coagulation cascade.
Materials:
-
Human Thrombin, Factor IXa (FIXa), Factor Xa (FXa), and Factor XIIa (FXIIa)
-
Specific chromogenic substrates for each protease (e.g., S-2238 for Thrombin, Pefachrome® FIXa for FIXa, S-2765 for FXa, S-2302 for FXIIa)
-
Appropriate assay buffers for each enzyme (may vary in composition and pH)
-
This compound stock solution
-
96-well microplate and reader
Procedure:
-
Individual Enzyme Assays: For each protease (Thrombin, FIXa, FXa, FXIIa), perform an inhibition assay similar to the one described for FXIa (Protocol 1).
-
Use the specific enzyme and its corresponding chromogenic substrate.
-
Optimize the enzyme and substrate concentrations for each assay to achieve a robust signal.
-
Test a range of this compound concentrations against each protease.
-
-
Data Analysis:
-
Determine the IC50 value of this compound for each protease.
-
Calculate the selectivity ratio by dividing the IC50 for each protease by the IC50 for FXIa. A higher ratio indicates greater selectivity for FXIa.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay measures the time it takes for a clot to form in plasma after activation of the intrinsic pathway. This assay assesses the functional effect of this compound on coagulation in a more physiological context.
Materials:
-
Normal human plasma (platelet-poor)
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)
-
Calcium Chloride (CaCl2) solution (e.g., 25 mM)
-
This compound stock solution
-
Coagulometer or a microplate reader capable of measuring turbidity/clot formation
Procedure:
-
Sample Preparation:
-
Prepare dilutions of this compound in a suitable buffer.
-
In a test tube or cuvette, mix 90 µL of normal human plasma with 10 µL of the this compound dilution (or buffer for control).
-
Incubate the plasma-inhibitor mixture at 37°C for a specified time (e.g., 2-5 minutes).
-
-
Clotting Initiation and Measurement:
-
Add 100 µL of pre-warmed aPTT reagent to the plasma-inhibitor mixture.
-
Incubate at 37°C for the activation time recommended by the reagent manufacturer (typically 3-5 minutes).
-
Add 100 µL of pre-warmed CaCl2 solution to initiate clotting.
-
Immediately start the timer on the coagulometer and record the time to clot formation in seconds.
-
-
Data Analysis:
-
Plot the aPTT clotting time (in seconds) against the concentration of this compound.
-
Determine the concentration of this compound required to double the baseline aPTT.
-
Visualizations
Caption: Experimental workflow for in vitro characterization of this compound.
Caption: Inhibition of the intrinsic coagulation pathway by this compound.
Application Notes and Protocols for FXIa-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of FXIa-IN-1, a potent and selective inhibitor of Factor XIa (FXIa), in a laboratory setting. This document is intended to guide researchers in pharmacology, hematology, and drug discovery in utilizing this compound for in vitro and ex vivo characterization.
Introduction to this compound
This compound, also known as compound EP-7041, is a covalent, heparin-derived, β-lactam inhibitor of Factor XIa[1][2][3]. As a key enzyme in the intrinsic pathway of the coagulation cascade, FXIa represents a promising target for the development of novel anticoagulants with a potentially lower bleeding risk compared to traditional therapies[4][5][6]. This compound's mechanism of action and selectivity make it a valuable tool for studying the role of FXIa in thrombosis and hemostasis.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Synonyms | EP-7041 | [1][2][3] |
| Chemical Formula | C47H44N6Na4O17P4 | [7] |
| Molecular Weight | 1180.75 g/mol | [7] |
| CAS Number | 1803271-50-2 | [3] |
| Mechanism of Action | Covalent inhibitor of Factor XIa | [1][2] |
| Formulation | Available for parenteral administration | [8] |
Quantitative Data: In Vitro Activity
The inhibitory activity and selectivity of this compound have been characterized in enzymatic assays.
| Parameter | Value | Target Enzyme(s) | Notes | Reference |
| IC50 | ~7.4 µM | Factor XIa (FXIa) | [7] | |
| Selectivity | ≥ 14-fold | Thrombin, Factor IXa, Factor Xa, Factor XIIIa | This compound is significantly more selective for FXIa over other key coagulation proteases. | [7] |
Signaling Pathway
This compound targets Factor XIa, a critical serine protease in the intrinsic pathway of the coagulation cascade. The diagram below illustrates the position of FXIa in this pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for the in vitro and ex vivo evaluation of this compound.
In Vitro FXIa Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human Factor XIa.
Materials:
-
Purified human Factor XIa (commercially available)
-
Chromogenic substrate for FXIa (e.g., S-2366)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% PEG 8000, pH 7.4)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a serial dilution of this compound in the assay buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., from 0.1 µM to 100 µM).
-
In a 96-well plate, add 20 µL of each this compound dilution or vehicle control (assay buffer with the same concentration of solvent as the highest inhibitor concentration).
-
Add 60 µL of assay buffer containing purified human FXIa to each well. The final concentration of FXIa should be in the low nanomolar range and optimized for the specific substrate and assay conditions.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the FXIa chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader at 37°C.
-
Calculate the rate of substrate hydrolysis (V) for each inhibitor concentration.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To evaluate the effect of this compound on the intrinsic and common pathways of coagulation in human plasma.
Materials:
-
Pooled normal human plasma
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)
-
25 mM Calcium Chloride (CaCl2) solution
-
This compound stock solution
-
Coagulometer
Protocol:
-
Prepare a serial dilution of this compound in a suitable buffer.
-
In a coagulometer cuvette, add 50 µL of pooled normal human plasma.
-
Add 5 µL of the this compound dilution or vehicle control and incubate for a specified time (e.g., 2 minutes) at 37°C.
-
Add 50 µL of the pre-warmed aPTT reagent to the plasma-inhibitor mixture and incubate for the time recommended by the reagent manufacturer (typically 3-5 minutes) at 37°C.
-
Initiate the clotting reaction by adding 50 µL of pre-warmed 25 mM CaCl2 solution.
-
The coagulometer will automatically measure the time to clot formation.
-
Perform each measurement in triplicate.
-
Plot the clotting time (in seconds) against the concentration of this compound.
Experimental Workflow
The following diagram outlines a general workflow for the initial characterization of this compound.
Safety and Handling
This compound is intended for research use only and is not for human or veterinary use. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer
The protocols provided in these application notes are intended as a general guide. Researchers should optimize the experimental conditions based on their specific laboratory setup, reagents, and objectives. The information is based on publicly available data and may not encompass all possible applications or safety considerations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. 美国GlpBio - this compound | Cas# 1803271-50-2 [glpbio.cn]
- 4. bjcardio.co.uk [bjcardio.co.uk]
- 5. ashpublications.org [ashpublications.org]
- 6. Factor XI and XIa inhibition: a new approach to anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing FXIa-IN-1 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing established animal models for the preclinical evaluation of FXIa-IN-1, a novel Factor XIa (FXIa) inhibitor. The protocols detailed below are designed to assess the antithrombotic efficacy and hemostatic safety profile of this compound, offering a robust framework for preclinical drug development.
Introduction
Factor XIa is a critical component of the intrinsic pathway of the coagulation cascade. Its inhibition is a promising antithrombotic strategy that may offer a wider therapeutic window than traditional anticoagulants by uncoupling thrombosis from hemostasis[1][2][3]. Preclinical and clinical data suggest that targeting FXIa can effectively attenuate thrombosis with a minimal risk of excessive bleeding[1][2][4][5]. This compound is a potent and selective inhibitor of FXIa, and its preclinical evaluation requires well-characterized animal models of thrombosis and hemostasis.
This document outlines the protocols for two standard rodent models: the ferric chloride (FeCl₃)-induced carotid artery thrombosis model to assess efficacy, and the tail transection bleeding model to evaluate safety.
Signaling Pathway: The Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. FXIa plays a key role in the intrinsic pathway, amplifying thrombin generation.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factor XI inhibitors: a new class of anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
Application Notes and Protocols for FXIa-IN-1 in In Vivo Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor XIa (FXIa) has emerged as a promising target for the development of novel anticoagulants. Its role in the amplification of the coagulation cascade, particularly in pathological thrombus formation, while having a lesser role in physiological hemostasis, suggests that its inhibition could lead to a safer therapeutic window with a reduced risk of bleeding compared to traditional anticoagulants.[1][2][3] FXIa-IN-1 is a potent and selective small molecule inhibitor of FXIa designed for the investigation of its antithrombotic efficacy in various preclinical models.
These application notes provide an overview of the mechanism of action of FXIa, detailed protocols for evaluating this compound in common in vivo thrombosis models, and a framework for data presentation and interpretation.
Mechanism of Action of FXIa in Thrombosis
The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic (contact activation) and extrinsic (tissue factor) pathways, both converging on a common pathway.[4][5]
-
Intrinsic Pathway Activation: The intrinsic pathway is initiated by the contact of Factor XII (FXII) with negatively charged surfaces, leading to its activation to FXIIa. FXIIa then activates Factor XI (FXI) to FXIa.[2][4]
-
Thrombin-Mediated Feedback Amplification: Thrombin, a key enzyme in the coagulation cascade, can also activate FXI in a positive feedback loop, significantly amplifying thrombin generation. This amplification is considered more critical for thrombosis than for normal hemostasis.[5][6]
-
FXIa's Role: Activated FXIa then activates Factor IX (FIX), which in turn, as part of the tenase complex, activates Factor X (FX) to FXa. FXa is the primary component of the prothrombinase complex that converts prothrombin to thrombin, leading to fibrin clot formation.[4]
By inhibiting FXIa, this compound is expected to attenuate the amplification of thrombin generation, thereby reducing thrombus formation with a potentially lower impact on initial hemostasis, which is primarily driven by the extrinsic pathway.[1][3]
Signaling Pathway
Caption: FXIa signaling cascade and the inhibitory action of this compound.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species | Value |
| FXIa IC50 | Human | e.g., 10 nM |
| Rabbit | e.g., 15 nM | |
| Rat | e.g., 20 nM | |
| FXa IC50 | Human | e.g., >10 µM |
| Thrombin IC50 | Human | e.g., >10 µM |
| Trypsin IC50 | Human | e.g., >10 µM |
Table 2: In Vivo Efficacy in Thrombosis Models
| Model | Species | Dose (mg/kg) | Route | % Inhibition of Thrombus Weight |
| FeCl3 Carotid Artery | Rat | e.g., 1, 3, 10 | IV | e.g., 25, 50, 85 |
| IVC Stasis | Mouse | e.g., 3, 10, 30 | PO | e.g., 30, 60, 90 |
| Electrolytic Injury | Rabbit | e.g., 0.5, 1, 2 | IV Infusion | e.g., 40, 70, 95 |
Table 3: Pharmacokinetic Profile
| Parameter | Species | Dose (mg/kg) | Route | T1/2 (h) | Cmax (µM) | AUC (µM*h) |
| Pharmacokinetics | Rat | e.g., 10 | PO | e.g., 4 | e.g., 1.5 | e.g., 8 |
| Rabbit | e.g., 2 | IV | e.g., 2.5 | e.g., 5 | e.g., 12 |
Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats
This model is widely used to evaluate the efficacy of antithrombotic agents in an arterial thrombosis setting.[7][8]
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline)
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, IP)
-
Ferric chloride (FeCl₃) solution (e.g., 20% w/v)
-
Doppler flow probe and flowmeter
-
Surgical instruments
-
Filter paper discs (2 mm diameter)
Procedure:
-
Administer this compound or vehicle to rats via the desired route (e.g., intravenous bolus, oral gavage) at a predetermined time before injury.
-
Anesthetize the rat and place it on a surgical board.
-
Make a midline cervical incision and carefully expose the right common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Apply a filter paper disc saturated with FeCl₃ solution to the adventitial surface of the artery for a defined period (e.g., 10 minutes).
-
Remove the filter paper and continuously monitor blood flow until complete occlusion (cessation of blood flow) occurs or for a predetermined observation period (e.g., 60 minutes).
-
At the end of the experiment, euthanize the animal, excise the thrombosed arterial segment, and weigh the thrombus.
Endpoint:
-
Time to occlusion (minutes).
-
Thrombus weight (mg).
-
Patency rate at the end of the observation period.
Caption: Workflow for the FeCl₃-induced carotid artery thrombosis model.
Inferior Vena Cava (IVC) Stasis Thrombosis Model in Mice
This model is used to assess the efficacy of antithrombotic agents in a venous thrombosis setting.[9]
Materials:
-
This compound
-
Vehicle
-
Male C57BL/6 mice (25-30g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture (e.g., 7-0 silk)
Procedure:
-
Administer this compound or vehicle to mice.
-
Anesthetize the mouse and make a midline abdominal incision.
-
Carefully dissect and expose the inferior vena cava (IVC).
-
Ligate the IVC just below the renal veins with a suture.
-
Ligate all side branches between the main ligature and a point approximately 5 mm caudally.
-
Place a second loose ligature caudally.
-
Close the abdominal incision.
-
After a predetermined period (e.g., 6 or 24 hours), re-anesthetize the mouse, reopen the incision, and excise the ligated IVC segment.
-
Isolate and weigh the thrombus.
Endpoint:
-
Thrombus incidence (%).
-
Thrombus weight (mg).
Caption: Workflow for the IVC stasis thrombosis model.
Tail Bleeding Time Assay
This assay is crucial for assessing the bleeding risk associated with the antithrombotic agent.[3][10]
Materials:
-
This compound or vehicle-treated animals (rats or mice)
-
Scalpel or sharp blade
-
Filter paper
-
Warm saline (37°C)
Procedure:
-
Anesthetize the animal.
-
Submerge the animal's tail in warm saline for 2 minutes to dilate the blood vessels.
-
Make a small, standardized incision (e.g., 3 mm from the tip) on the tail.
-
Immediately start a timer and gently blot the blood drop with filter paper every 15-30 seconds without touching the wound.
-
Stop the timer when no more blood is absorbed by the filter paper for at least 30 seconds.
-
If bleeding continues beyond a predetermined cutoff time (e.g., 30 minutes), stop the experiment to prevent excessive blood loss.
Endpoint:
-
Bleeding time (minutes).
Logical Relationship of this compound Action
Caption: Logical flow of this compound's antithrombotic effect and safety profile.
Conclusion
This compound presents a promising approach for targeted anticoagulation. The provided protocols for in vivo thrombosis models offer a robust framework for evaluating its efficacy and safety profile. Careful experimental design and data analysis, as outlined in these notes, are essential for advancing our understanding of FXIa inhibition and the development of safer antithrombotic therapies. Researchers should adapt and optimize these general protocols based on the specific properties of this compound and their experimental objectives.
References
- 1. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Factor XIa Inhibitor Engineered from Banded Krait Venom Toxin: Efficacy and Safety in Rodent Models of Arterial and Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coagulation - Wikipedia [en.wikipedia.org]
- 5. bms.com [bms.com]
- 6. Targeting factor XI to prevent thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A role for factor XIIa–mediated factor XI activation in thrombus formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A role for factor XIIa-mediated factor XI activation in thrombus formation in vivo. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Dosing and Administration of Factor XIa Inhibitors in Preclinical Studies
Introduction
Factor XIa (FXIa) has emerged as a promising target for the development of novel anticoagulants with the potential for a wider therapeutic window and a reduced risk of bleeding compared to current standard-of-care therapies.[1][2][3] Preclinical research is essential to characterize the efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety of new FXIa inhibitors. While specific preclinical data for the compound designated "FXIa-IN-1" (IC50 ~7.4 μM) is not publicly available, this document provides a comprehensive overview and detailed protocols based on data from other well-characterized small molecule and biologic FXIa inhibitors investigated in preclinical settings.[4] These notes are intended for researchers, scientists, and drug development professionals working on this therapeutic class.
Rationale for Targeting FXIa
The intrinsic coagulation pathway, in which FXIa plays a crucial role, is now understood to be more critical for the amplification and stabilization of a thrombus rather than for the initial hemostatic response to vascular injury.[3][5] This provides a strong rationale for developing FXIa inhibitors that can prevent pathological thrombosis with a minimal impact on hemostasis, thereby reducing the bleeding complications associated with broader-acting anticoagulants.[1][6] Preclinical studies in various animal models, including mice, rats, rabbits, and baboons, have supported this hypothesis, demonstrating that inhibition of FXIa leads to reduced thrombosis without a significant increase in bleeding time.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for representative FXIa inhibitors from preclinical and early clinical studies. This data is intended to provide a comparative overview of dosing, exposure, and activity for different types of inhibitors and administration routes.
Table 1: Preclinical Dosing and Efficacy of Representative FXIa Inhibitors
| Compound | Animal Model | Dosing Regimen | Administration Route | Efficacy Endpoint | Results | Citation |
| Milvexian (BMS-986177/JNJ-70033093) | Rabbit | 0.25 mg/kg bolus + 0.17 mg/kg/h infusion | Intravenous (IV) | Thrombus Weight Reduction | 34.3% reduction | [7] |
| Rabbit | 1.0 mg/kg bolus + 0.67 mg/kg/h infusion | Intravenous (IV) | Thrombus Weight Reduction | 51.6% reduction | [7] | |
| Rabbit | 4.0 mg/kg bolus + 2.68 mg/kg/h infusion | Intravenous (IV) | Thrombus Weight Reduction | 66.9% reduction | [7] | |
| BMS-962212 | Rabbit | 0.001 to 0.46 mg/kg + 0.0063 to 3.1 mg/kg/h infusion | Intravenous (IV) | Thrombus Weight Reduction | EC50 of 80 nM | [7] |
| rFasxiatorN17R,L19E | Rat | 0.05 - 2 mg/kg | Intravenous (IV) | Time to Occlusion (CAT model) | Dose-dependent delay in occlusion | [3] |
| Mouse | 10 mg/kg | Subcutaneous (s.c.) | Venous Thrombosis Model | Similar efficacy to enoxaparin | [3] |
Table 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Parameters of Representative FXIa Inhibitors
| Compound | Species | Administration Route | Key PK Parameters | Key PD Parameters | Citation |
| SHR2285 | Human | Oral | Tmax: 3.0–4.0 h; t½: 7.6–15.8 h | Dose-dependent prolongation of aPTT; No effect on PT/INR | [8] |
| ONO-7684 | Human | Oral | Tmax: 2.5–4.0 h; t½: 16–28 h | Sustained reduction in FXI activity and aPTT prolongation over 24h | [8] |
| BMS-962212 | Human | Intravenous (IV) | Rapid elimination, t½: ~6-8 h | Rapid onset/offset of aPTT prolongation; >50% decrease in aPTT within 4h post-infusion | [7][8] |
| BAY 2433334 | Human | Oral | t½: 14.2-17.4 h | Dose-dependent inhibition of FXIa activity and increase in aPTT |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below. These protocols are generalized from published studies and should be adapted and optimized for specific compounds and laboratory conditions.
Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis (CAT) Model in Rats
Objective: To evaluate the antithrombotic efficacy of an FXIa inhibitor in a model of arterial thrombosis.
Materials:
-
FXIa inhibitor test compound and vehicle control
-
Male Sprague-Dawley rats (or similar strain)
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments
-
Doppler ultrasound flow probe
-
Filter paper (2x2 mm)
-
10% Ferric Chloride (FeCl₃) solution
-
Saline
Procedure:
-
Animal Preparation: Anesthetize the rat (e.g., ketamine/xylazine i.p.). Maintain anesthesia as required.
-
Surgical Exposure: Surgically expose the left common carotid artery.
-
Drug Administration: Administer the FXIa inhibitor or vehicle control via the appropriate route (e.g., intravenous bolus via the femoral vein).
-
Flow Probe Placement: Place a Doppler flow probe around the exposed carotid artery to monitor blood flow.
-
Thrombosis Induction:
-
Saturate a small piece of filter paper with 10% FeCl₃ solution.
-
Apply the filter paper to the surface of the carotid artery, downstream from the flow probe, for a specified duration (e.g., 5 minutes).
-
After the application time, remove the filter paper and rinse the area with saline.
-
-
Monitoring: Continuously monitor the arterial blood flow using the Doppler probe until the vessel becomes fully occluded (cessation of blood flow) or for a predetermined maximum observation period (e.g., 60 minutes).
-
Data Analysis: The primary endpoint is the Time to Occlusion (TTO). Compare the TTO between the vehicle-treated and FXIa inhibitor-treated groups. A significant delay or prevention of occlusion indicates antithrombotic efficacy.
Protocol 2: Tail Bleeding Time Model in Rats
Objective: To assess the effect of an FXIa inhibitor on hemostasis and bleeding risk.
Materials:
-
FXIa inhibitor test compound and vehicle control
-
Male Sprague-Dawley rats
-
Scalpel or sharp blade
-
Filter paper
-
Warm saline (37°C)
-
Timer
Procedure:
-
Drug Administration: Administer the FXIa inhibitor or vehicle control at various doses.
-
Acclimatization: After a predetermined time post-dosing (based on compound PK), anesthetize the rat.
-
Tail Transection: Immerse the rat's tail in warm saline for 2 minutes. Make a clean transverse incision 3 mm from the tip of the tail using a sharp scalpel.
-
Bleeding Measurement: Immediately after the incision, immerse the tail back into the warm saline. Start a timer.
-
Endpoint: The bleeding time is defined as the time from the incision until the cessation of bleeding for at least 30 seconds. Gently blot the tail with filter paper every 30 seconds to observe for re-bleeding.
-
Cut-off Time: A maximum observation time (e.g., 30 minutes) should be established to avoid excessive blood loss.
-
Data Analysis: Compare the mean bleeding time between the vehicle and treated groups. A lack of significant prolongation in bleeding time, especially at efficacious antithrombotic doses, suggests a favorable safety profile.
Protocol 3: Arteriovenous (AV) Shunt Thrombosis Model in Rabbits
Objective: To evaluate the antithrombotic efficacy of an FXIa inhibitor in a model of venous thrombosis.
Materials:
-
FXIa inhibitor test compound and vehicle control
-
New Zealand White rabbits
-
Anesthetics
-
Polyethylene tubing to create the shunt
-
Surgical silk thread
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rabbit.
-
Drug Administration: Administer the FXIa inhibitor or vehicle as an intravenous bolus followed by a continuous infusion to achieve steady-state plasma concentrations.
-
Shunt Placement:
-
Isolate the carotid artery and the contralateral jugular vein.
-
Cannulate both vessels with polyethylene tubing.
-
Create an extracorporeal AV shunt by connecting the arterial and venous cannulas. A pre-weighed piece of surgical silk thread is placed within a section of the shunt tubing to initiate thrombus formation.
-
-
Thrombosis Period: Allow blood to flow through the shunt for a defined period (e.g., 40 minutes).
-
Thrombus Collection: After the designated time, clamp the shunt, remove the silk thread containing the thrombus, and weigh it.
-
Data Analysis: The thrombus weight is the primary endpoint. Calculate the percent inhibition of thrombus formation for the treated groups relative to the vehicle control group.
Visualizations
Signaling Pathway
Caption: Role of FXIa in the intrinsic pathway of the coagulation cascade.
Experimental Workflow
Caption: General workflow for preclinical evaluation of FXIa inhibitors.
Logical Relationship
Caption: Rationale for targeting FXIa for safer anticoagulation.
References
- 1. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances | Semantic Scholar [semanticscholar.org]
- 3. emjreviews.com [emjreviews.com]
- 4. medkoo.com [medkoo.com]
- 5. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Creating Novel Activated Factor XI Inhibitors through Fragment Based Lead Generation and Structure Aided Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: FXIa-IN-1 aPTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor XIa (FXIa) is a critical serine protease in the intrinsic pathway of the coagulation cascade.[1][2][3] It amplifies thrombin generation by activating Factor IX, playing a significant role in the formation and stabilization of thrombi.[1][4] Consequently, FXIa has emerged as a promising therapeutic target for the development of novel anticoagulants with a potentially lower bleeding risk compared to traditional therapies.[4][5] FXIa-IN-1 is an investigational small molecule inhibitor of FXIa.
The activated partial thromboplastin time (aPTT) assay is a fundamental coagulation test used to assess the integrity of the intrinsic and common pathways.[6][7][8] This assay measures the time to clot formation in plasma after the addition of a contact activator and a phospholipid substitute.[6][7] Due to its sensitivity to the activity of FXI, the aPTT assay is a valuable tool for evaluating the pharmacodynamic effect of FXIa inhibitors.[5][9] This document provides a detailed protocol for performing the aPTT assay to characterize the in vitro anticoagulant activity of this compound.
Principle of the aPTT Assay
The aPTT assay mimics the initial steps of the intrinsic coagulation pathway in vitro. Platelet-poor plasma is incubated with a contact activator (e.g., silica, kaolin, or ellagic acid) and a partial thromboplastin reagent (phospholipid).[6][7][10] The contact activator initiates the cascade by activating Factor XII, which in turn activates Factor XI to FXIa.[10][11] In the presence of calcium ions, FXIa then activates Factor IX, leading to the subsequent activation of Factor X and the generation of thrombin, which ultimately converts fibrinogen to a fibrin clot.[3][8] The time taken for this clot to form is the aPTT, measured in seconds.[6] FXIa inhibitors interfere with this process, leading to a dose-dependent prolongation of the aPTT.[5][9]
Data Summary
The following tables summarize representative quantitative data for the characterization of this compound using the aPTT assay.
Table 1: Dose-Dependent Effect of this compound on aPTT
| This compound Concentration (nM) | Mean aPTT (seconds) | Standard Deviation |
| 0 (Vehicle Control) | 35.2 | 1.5 |
| 10 | 45.8 | 2.1 |
| 30 | 62.5 | 3.3 |
| 100 | 98.7 | 5.1 |
| 300 | 155.4 | 8.9 |
| 1000 | >300 | N/A |
Table 2: IC50 Determination of this compound in aPTT Assay
| Parameter | Value |
| Assay Type | aPTT-based Factor XIa Inhibition |
| Plasma Source | Pooled Normal Human Plasma |
| IC50 (nM) | 85 |
Experimental Protocols
Materials and Reagents
-
This compound
-
Pooled Normal Human Plasma (platelet-poor)
-
Factor XI Deficient Plasma
-
aPTT Reagent (containing a contact activator like micronized silica and a phospholipid substitute)
-
25 mM Calcium Chloride (CaCl2) solution
-
Dimethyl Sulfoxide (DMSO)
-
Coagulometer
-
Calibrated pipettes
-
Incubating water bath or heating block (37°C)
-
Test tubes or cuvettes compatible with the coagulometer
Preparation of Reagents
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
-
Working Solutions: Prepare serial dilutions of this compound in DMSO to achieve the desired final concentrations in the plasma. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%) to avoid affecting the clotting time.
-
aPTT Reagent and CaCl2: Reconstitute and prepare the aPTT reagent and CaCl2 solution according to the manufacturer's instructions. Pre-warm both reagents to 37°C before use.
aPTT Assay Protocol
-
Pipette 99 µL of pooled normal human plasma into a coagulometer cuvette.
-
Add 1 µL of the this compound working solution or vehicle (DMSO) to the plasma.
-
Incubate the plasma-inhibitor mixture for 2 minutes at 37°C.
-
Add 100 µL of the pre-warmed aPTT reagent to the cuvette.
-
Incubate the mixture for 3 minutes at 37°C to allow for contact activation.
-
Initiate the clotting reaction by adding 100 µL of the pre-warmed 25 mM CaCl2 solution.
-
The coagulometer will automatically start timing and record the time to clot formation in seconds.
-
Perform all measurements in duplicate or triplicate.
One-Stage Factor XI Assay (for determining IC50)
This assay is a modification of the aPTT protocol to specifically measure the inhibition of Factor XI.[12][13]
-
Pipette 50 µL of Factor XI deficient plasma and 49 µL of pooled normal human plasma into a coagulometer cuvette.
-
Add 1 µL of the this compound working solution or vehicle (DMSO).
-
Follow steps 3-8 of the standard aPTT assay protocol.
Visualizations
Signaling Pathway
Caption: Intrinsic coagulation pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for the this compound aPTT assay.
References
- 1. bms.com [bms.com]
- 2. The hemostatic role of factor XI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coagulation - Wikipedia [en.wikipedia.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Clinical Pharmacology of Factor XI Inhibitors: New Therapeutic Approaches for Prevention of Venous and Arterial Thrombotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hcp.exaheal.com [hcp.exaheal.com]
- 7. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 8. Activated partial thromboplastin time (APTT) | Synnovis [synnovis.co.uk]
- 9. academic.oup.com [academic.oup.com]
- 10. sysmex.fr [sysmex.fr]
- 11. m.youtube.com [m.youtube.com]
- 12. [WFH lab Manual] Factor Assay Based on APTT(One-stage Assay of FVIII:C, FIX, FXI or FXII) [hemolab.tistory.com]
- 13. 1-Stage APTT-based Factor Assays [practical-haemostasis.com]
Application Notes and Protocols for Chromogenic Substrate Assays of FXIa Activity Using FXIa-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the inhibitory activity of a novel compound, FXIa-IN-1, on activated Factor XI (FXIa) using a chromogenic substrate assay. This method is a reliable and reproducible way to quantify the potency of FXIa inhibitors, which are of significant interest in the development of new antithrombotic therapies.
Introduction
Activated Factor XI (FXIa) is a serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade.[1][2] It amplifies the generation of thrombin, contributing to the formation of a stable fibrin clot.[3] Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thrombosis with a potentially lower risk of bleeding compared to conventional anticoagulants.[4][5]
Chromogenic substrate assays are a common method to measure the enzymatic activity of FXIa and the potency of its inhibitors.[6][7] The principle of this assay is based on the ability of FXIa to cleave a specific synthetic chromogenic substrate, releasing a colored product, typically p-nitroaniline (pNA).[2][3] The rate of pNA formation, measured by the change in absorbance at 405 nm, is directly proportional to the FXIa activity.[8] In the presence of an inhibitor like this compound, the rate of substrate cleavage is reduced, allowing for the quantification of the inhibitor's potency.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of FXIa in the coagulation cascade and the workflow of the chromogenic substrate assay for inhibitor screening.
Caption: Role of FXIa in the Intrinsic Coagulation Cascade and the Target of this compound.
Caption: Experimental Workflow for the FXIa Chromogenic Substrate Assay.
Quantitative Data Presentation
The following table summarizes representative data for the inhibition of FXIa by this compound in a chromogenic substrate assay.
| This compound Concentration (nM) | Mean Rate of Absorbance Change (mOD/min) | Standard Deviation | % Inhibition |
| 0 (No Inhibitor Control) | 100.0 | 5.0 | 0 |
| 1 | 85.2 | 4.2 | 14.8 |
| 10 | 55.1 | 3.1 | 44.9 |
| 50 | 20.5 | 1.8 | 79.5 |
| 100 | 9.8 | 0.9 | 90.2 |
| 500 | 2.1 | 0.4 | 97.9 |
| 1000 | 0.5 | 0.2 | 99.5 |
This data is for illustrative purposes and may not represent the actual performance of a specific "this compound" compound.
Experimental Protocols
This section provides a detailed protocol for determining the IC50 value of this compound.
Materials and Reagents
-
Human Factor XIa (FXIa), active form
-
Chromogenic Substrate for FXIa (e.g., S-2366 or a commercially available substrate)[8]
-
This compound (or other test inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mg/mL BSA, pH 7.4[8]
-
96-well clear flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 405 nm and temperature control at 37°C
-
Multichannel pipette
Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of FXIa in the assay buffer. The final concentration in the well should be determined based on preliminary experiments to achieve a linear rate of substrate cleavage over the desired time course. A typical final concentration is in the low nanomolar range.
-
Prepare a stock solution of the chromogenic substrate in distilled water or assay buffer as recommended by the manufacturer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare a dilution series in the assay buffer. Ensure the final solvent concentration in the assay is low (typically ≤1%) and consistent across all wells to avoid solvent effects.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the this compound dilution series to the test wells. For the no-inhibitor control, add 10 µL of assay buffer containing the same concentration of solvent as the inhibitor wells.
-
Add 20 µL of the FXIa solution to all wells except for the blank wells (which should contain only buffer and substrate).
-
Mix the contents of the wells gently by tapping the plate.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to FXIa and reach equilibrium.[9]
-
-
Initiation of the Reaction:
-
Add 20 µL of the pre-warmed chromogenic substrate solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Measurement:
-
Immediately place the microplate in a plate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.[9]
-
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of the reaction (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve (mOD/min).
-
Calculate Percent Inhibition: Calculate the percentage of FXIa inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Rate with Inhibitor / Rate of No-Inhibitor Control)] * 100
-
Determine the IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of FXIa activity.
Conclusion
This chromogenic substrate assay provides a robust and quantitative method for evaluating the activity of FXIa inhibitors like this compound. The detailed protocol and data presentation guidelines outlined in these application notes are intended to assist researchers in the accurate and efficient characterization of novel antithrombotic agents targeting Factor XIa.
References
- 1. Characterization of Novel Forms of Coagulation Factor XIa: INDEPENDENCE OF FACTOR XIa SUBUNITS IN FACTOR IX ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 3. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 4. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagulation Assays [mdpi.com]
- 7. coachrom.com [coachrom.com]
- 8. researchgate.net [researchgate.net]
- 9. Detecting factor XIa in immune globulin products: Commutability of international reference materials for traditional and global hemostasis assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Selectivity of FXIa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the selectivity of Factor XIa (FXIa) inhibitors, a critical step in the development of safer anticoagulant therapies. The following protocols and data presentation formats are designed to offer a standardized approach for assessing the off-target activity of investigational compounds, using a representative FXIa inhibitor as an example.
Introduction to FXIa Inhibitor Selectivity
Factor XIa is a key enzyme in the intrinsic pathway of the coagulation cascade.[1][2] Inhibition of FXIa is a promising antithrombotic strategy with the potential for a lower bleeding risk compared to conventional anticoagulants that target downstream factors like Factor Xa (FXa) or thrombin.[3] Achieving high selectivity for FXIa over other related serine proteases is paramount to minimize off-target effects and ensure a favorable safety profile.[3] Lack of selectivity can lead to undesirable side effects, such as bleeding complications due to the inhibition of enzymes in the extrinsic or common coagulation pathways, or gastrointestinal issues from the inhibition of digestive proteases.[3]
This document outlines key biochemical and plasma-based assays to determine the selectivity profile of an FXIa inhibitor.
Quantitative Assessment of Inhibitor Selectivity
A crucial step in characterizing an FXIa inhibitor is to quantify its potency against the target enzyme and a panel of related serine proteases. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A higher IC50 or Ki value for an off-target protease indicates greater selectivity.
Table 1: Illustrative Selectivity Profile of a Representative FXIa Inhibitor (BMS-724296)
The following table presents a sample dataset for a well-characterized FXIa inhibitor, BMS-724296, to demonstrate how to structure and present selectivity data.
| Target Enzyme | IC50 / Ki (nM) | Fold Selectivity vs. FXIa |
| FXIa | 0.3 | - |
| Factor Xa (FXa) | >1500 | >5000 |
| Thrombin | >1500 | >5000 |
| Plasma Kallikrein | 5 | 17 |
| Trypsin | 23 | 77 |
| Activated Protein C (APC) | >1500 | >5000 |
| Factor VIIa (FVIIa) | >1500 | >5000 |
| Factor IXa (FIXa) | >1500 | >5000 |
| Factor XIIa (FXIIa) | >1500 | >5000 |
| Chymotrypsin | >1500 | >5000 |
Data presented is for illustrative purposes based on published information for BMS-724296.[4]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Biochemical Assay for IC50 Determination against Serine Proteases
This protocol describes a colorimetric method to determine the IC50 value of an inhibitor against FXIa and other serine proteases using a chromogenic substrate.
Principle: The enzymatic activity of the protease is measured by its ability to cleave a specific chromogenic substrate, releasing a colored product (p-nitroaniline, pNA), which can be quantified spectrophotometrically. The inhibitor's potency is determined by its ability to reduce the rate of this reaction.
Materials:
-
Purified human serine proteases (FXIa, FXa, Thrombin, Plasma Kallikrein, Trypsin, etc.)
-
Specific chromogenic substrates (e.g., S-2366 for FXIa, S-2222 for FXa, S-2238 for Thrombin, S-2302 for Plasma Kallikrein, S-2222 for Trypsin)[5][6][7]
-
Assay Buffer (e.g., Tris-HCl, pH 7.4, with NaCl and PEG8000)
-
Test Inhibitor (FXIa-IN-1) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Prepare Reagents:
-
Dilute the purified enzymes to their working concentrations in the assay buffer.
-
Prepare a stock solution of the chromogenic substrate in sterile water.
-
Prepare a serial dilution of the test inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Test inhibitor at various concentrations (or vehicle control)
-
Enzyme solution
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the chromogenic substrate to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 10-30 minutes) at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition [(1 - (V_inhibitor / V_control)) * 100] against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Activated Partial Thromboplastin Time (aPTT) Assay
This plasma-based clotting assay assesses the inhibitory effect of a compound on the intrinsic and common pathways of the coagulation cascade.
Principle: The aPTT test measures the time it takes for a clot to form in a plasma sample after the addition of a reagent that activates the contact pathway (e.g., silica, kaolin, or ellagic acid) and a phospholipid substitute.[8] An inhibitor of FXIa will prolong the aPTT.
Materials:
-
Human platelet-poor plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution (e.g., 0.025 M)
-
Test Inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Coagulometer
Protocol:
-
Prepare Samples:
-
Prepare dilutions of the test inhibitor in the plasma. Include a vehicle control.
-
-
Assay Procedure:
-
Pre-warm the plasma samples, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix the plasma sample containing the inhibitor (or vehicle) with the aPTT reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes) to allow for the activation of the contact pathway.
-
Add the pre-warmed CaCl2 solution to initiate the clotting cascade.
-
The coagulometer will automatically measure the time to clot formation.
-
-
Data Analysis:
-
Record the clotting time in seconds for each inhibitor concentration.
-
Plot the clotting time against the inhibitor concentration.
-
The results can be expressed as the concentration of the inhibitor required to double the baseline aPTT.
-
Visualizations
The following diagrams illustrate the key pathways and workflows involved in assessing FXIa inhibitor selectivity.
Caption: The Coagulation Cascade and the Target of this compound.
Caption: Workflow for Biochemical IC50 Determination.
Caption: Workflow for the aPTT Assay.
Conclusion
A thorough assessment of selectivity is a cornerstone of the preclinical development of FXIa inhibitors. By employing the biochemical and plasma-based assays outlined in these application notes, researchers can generate robust and comparable data to guide lead optimization and candidate selection. The use of standardized protocols and clear data presentation will facilitate the identification of highly selective FXIa inhibitors with the potential for a superior safety profile in the treatment and prevention of thromboembolic disorders.
References
- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective factor XI/XIa inhibitors: a beacon of hope in anticoagulation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chromogenic & Fluorogenic Substrates - 5-Diagnostics [5-diagnostics.com]
- 6. karger.com [karger.com]
- 7. New chromogenic substrates for thrombin with increased specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
Application Notes and Protocols for FXIa Inhibitors in Hemostasis and Thrombosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of a representative Factor XIa (FXIa) inhibitor, herein referred to as FXIa-IN-1, in the research of hemostasis and thrombosis. While specific public data for a compound designated "this compound" is not available, this document consolidates methodologies and data from various published small molecule FXIa inhibitors to serve as a guide for researchers working with this class of compounds.
Introduction: Targeting Factor XIa
Factor XIa (FXIa) is a serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade.[1][2] Its primary function is to activate Factor IX, which leads to a burst in thrombin generation, amplifying the formation of a stable fibrin clot.[2] Clinical and preclinical evidence suggests that inhibiting FXIa can effectively prevent thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants like warfarin or direct oral anticoagulants (DOACs) that target Factor Xa or thrombin.[3][4][5] This is because the intrinsic pathway, where FXIa is a key component, is thought to be more critical for pathological thrombus formation than for normal hemostasis, which relies heavily on the extrinsic (tissue factor) pathway.[6][7] Individuals with a congenital deficiency of FXI (Hemophilia C) are protected from thrombosis but rarely experience spontaneous bleeding.[1][7]
FXIa inhibitors, such as the representative this compound, are being investigated as a new generation of anticoagulants that could offer a safer therapeutic window, particularly for long-term use and in patients with high bleeding risk.[6][8]
Mechanism of Action
This compound is a direct, reversible, and highly selective inhibitor of the enzymatic activity of FXIa. By binding to the active site of FXIa, it prevents the conversion of Factor IX to its active form, Factor IXa. This action attenuates the amplification of the coagulation cascade, leading to reduced thrombin generation and decreased fibrin clot formation.[1][2] Because the tissue factor pathway remains largely unaffected, sufficient hemostatic function is preserved to prevent spontaneous bleeding.[7]
Data Presentation: Preclinical Profile of Representative FXIa Inhibitors
The following tables summarize typical data for potent and selective small molecule FXIa inhibitors from preclinical studies.
Table 1: In Vitro Inhibitory Potency and Selectivity
| Compound | FXIa K_i (nM) | Plasma Kallikrein K_i (nM) | Thrombin K_i (nM) | FXa K_i (nM) | Selectivity vs. Kallikrein | Selectivity vs. Thrombin/FXa |
|---|---|---|---|---|---|---|
| BMS-962212 | 0.7 | 111 | >9000 | 5200 | ~160-fold | >7400-fold |
| Compound 30 | - | 59 | >10000 | >10000 | - | >170-fold |
| Compound 6f | Potent | >1000 | >1000 | >1000 | >1000-fold | >1000-fold |
Data compiled from multiple sources.[2][9][10]
Table 2: In Vitro and Ex Vivo Anticoagulant Activity
| Compound | Assay | Species | Effect |
|---|---|---|---|
| BMS-962212 | aPTT | Rabbit | Dose-dependent prolongation |
| PT | Rabbit | No change | |
| Compound 30 | aPTT | Rabbit | 1.8-fold prolongation at efficacious dose |
| | PT | Rabbit | No effect |
aPTT: Activated Partial Thromboplastin Time; PT: Prothrombin Time. Data from published studies.[2][10]
Table 3: In Vivo Efficacy in Thrombosis Models
| Compound | Animal Model | Species | Dose/Regimen | Efficacy (Thrombus Reduction) |
|---|---|---|---|---|
| BMS-962212 | Electrically-induced Carotid Artery Thrombosis | Rabbit | EC_50 = 80 nM | 80% at high dose |
| Compound 30 | Electrically-induced Carotid Arterial Thrombosis | Rabbit | EC_50 = 2.8 µM | Dose-dependent reduction |
| Compound 6f | Arteriovenous Shunt | Rabbit | 0.3-3 mg/kg + infusion | Robust antithrombotic efficacy |
Data sourced from preclinical studies.[2][9][10]
Table 4: Assessment of Bleeding Risk
| Compound | Animal Model | Species | Dose | Effect on Bleeding Time |
|---|---|---|---|---|
| BMS-962212 | Cuticle Bleeding Time | Rabbit | Dose producing 80% efficacy | No increase |
| rFasxiator_N17R,L19E_ | Tail Bleeding Time | Rat | 2 mg/kg i.v. | >3-fold lower than UFH |
| Compound 6f | Cuticle Bleeding Time | Rabbit | Efficacious doses | Hemostasis preserved |
Data from published studies on various FXIa inhibitors.[9][10][11]
Experimental Protocols
The following are detailed protocols for key experiments used to characterize FXIa inhibitors like this compound.
Protocol 1: In Vitro FXIa Inhibition Assay (Chromogenic)
Objective: To determine the inhibitory potency (IC_50) of this compound against human FXIa.
Materials:
-
Human FXIa (Haematologic Technologies Inc.)
-
Chromogenic FXIa substrate S-2366 (Diapharma)
-
Assay Buffer: HEPES-buffered saline (HBS), pH 7.4 with 0.1% BSA
-
This compound (test compound)
-
96-well microtiter plates
-
Microplate reader capable of reading absorbance at 405 nm
Methodology:
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions in Assay Buffer.
-
In a 96-well plate, add 50 µL of Assay Buffer.
-
Add 10 µL of the this compound serial dilutions to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 20 µL of human FXIa (final concentration ~0.5 nM) to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate S-2366 (final concentration ~0.2 mM).
-
Immediately measure the rate of S-2366 hydrolysis by monitoring the change in absorbance at 405 nm over 5-10 minutes using a microplate reader in kinetic mode.
-
Calculate the reaction rates (V) for each inhibitor concentration.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC_50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the effect of this compound on the intrinsic and common pathways of coagulation in plasma.
Materials:
-
Pooled normal human plasma (or other species as required)
-
aPTT reagent (e.g., containing a surface activator like silica)
-
Calcium Chloride (CaCl_2) solution (25 mM)
-
This compound (test compound)
-
Coagulometer
Methodology:
-
Prepare serial dilutions of this compound in an appropriate solvent (e.g., saline).
-
Pre-warm the plasma, aPTT reagent, and CaCl_2 solution to 37°C.
-
In a coagulometer cuvette, mix 90 µL of plasma with 10 µL of the this compound dilution (or vehicle control).
-
Incubate the plasma-inhibitor mixture for 2 minutes at 37°C.
-
Add 100 µL of the pre-warmed aPTT reagent to the cuvette and incubate for exactly 3 minutes at 37°C.
-
Initiate clotting by adding 100 µL of pre-warmed 25 mM CaCl_2.
-
The coagulometer will automatically measure the time (in seconds) until a fibrin clot is formed.
-
Record the clotting time. Perform measurements in duplicate or triplicate.
-
Analyze the data by plotting the aPTT clotting time against the concentration of this compound.
Protocol 3: In Vivo Ferric Chloride (FeCl_3)-Induced Carotid Artery Thrombosis Model
Objective: To evaluate the antithrombotic efficacy of this compound in a model of arterial thrombosis.
Materials:
-
Male Sprague-Dawley rats (or other suitable species)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Doppler flow probe
-
Ferric chloride (FeCl_3) solution (e.g., 35%)
-
Filter paper discs (1-2 mm diameter)
-
This compound formulated for intravenous (IV) or oral (PO) administration
-
Saline or vehicle control
Methodology:
-
Anesthetize the animal and maintain anesthesia throughout the procedure.
-
Make a midline cervical incision to expose the left common carotid artery. Carefully dissect the artery from the surrounding tissue.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Administer this compound or vehicle control via the desired route (e.g., IV bolus via the femoral vein).
-
After a set pre-treatment time, apply a filter paper disc saturated with FeCl_3 solution directly onto the adventitial surface of the carotid artery for 5-10 minutes to induce endothelial injury.
-
Remove the filter paper and rinse the area with saline.
-
Continuously monitor blood flow using the Doppler probe until the vessel becomes occluded (cessation of blood flow) or for a predetermined period (e.g., 60 minutes).
-
Record the time to occlusion. A longer time to occlusion or failure to occlude indicates an antithrombotic effect.
-
At the end of the experiment, the thrombus can be excised and weighed.
Visualizations of Workflows and Concepts
References
- 1. bms.com [bms.com]
- 2. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting factor XI and factor XIa to prevent thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cardiometabolic-ce.com [cardiometabolic-ce.com]
- 7. Factor XI inhibitors: a new class of anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Discovery of a High Affinity, Orally Bioavailable Macrocyclic FXIa Inhibitor with Antithrombotic Activity in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. A Factor XIa Inhibitor Engineered from Banded Krait Venom Toxin: Efficacy and Safety in Rodent Models of Arterial and Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting FXIa-IN-1 solubility issues
This guide provides comprehensive troubleshooting advice and detailed protocols for researchers using the factor XIa (FXIa) inhibitor, FXIa-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted into your aqueous experimental buffer or media. For other similar small molecule inhibitors, they are often reported as insoluble in water and ethanol.
Q2: My this compound powder is not dissolving completely in DMSO. What should I do?
A2: If you experience difficulty dissolving this compound, gently warm the solution to 37°C and sonicate it in an ultrasonic bath for a short period.[1] This should help increase the solubility and ensure the compound is fully dissolved. Always ensure you are using fresh, anhydrous DMSO, as absorbed moisture can affect the solubility of many compounds.
Q3: I observed a precipitate after diluting my DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture media). How can I prevent this?
A3: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts and toxicity.[2] You may need to optimize your dilution scheme to achieve this.
-
Vortexing During Dilution: Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing vigorously. This rapid mixing can help prevent the compound from crashing out of solution.
-
Use of Surfactants: For certain in vitro assays, the inclusion of a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.01%) in the final buffer can help maintain the solubility of the inhibitor.
-
Serum in Media: If working with cell cultures, the presence of serum (e.g., FBS) in the media can help stabilize the compound and prevent precipitation.
Q4: What is the maximum recommended storage time for this compound stock solutions?
A4: Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. The stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[1]
Data Presentation
Solubility and Stock Solution Preparation
The following table summarizes the solubility information and provides a guide for preparing stock solutions of this compound (Molecular Weight: 452.38 g/mol ).[1]
| Solvent | Solubility | Stock Concentration | Preparation Guide (for 1 mg) | Preparation Guide (for 5 mg) | Preparation Guide (for 10 mg) |
| DMSO | Soluble | 1 mM | Add 2.21 mL DMSO | Add 11.05 mL DMSO | Add 22.11 mL DMSO |
| 5 mM | Add 442.1 µL DMSO | Add 2.21 mL DMSO | Add 4.42 mL DMSO | ||
| 10 mM | Add 221.1 µL DMSO | Add 1.11 mL DMSO | Add 2.21 mL DMSO | ||
| Water | Insoluble | - | - | - | - |
| Ethanol | Insoluble | - | - | - | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM DMSO stock solution and its subsequent dilution for a typical in vitro assay.
-
Weighing the Compound: Accurately weigh out the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube. For example, weigh 1 mg of the compound.
-
Preparing the 10 mM Stock Solution:
-
Based on the molecular weight (452.38 g/mol ), add the calculated volume of high-purity, anhydrous DMSO to the powder. For 1 mg of this compound, add 221.1 µL of DMSO to achieve a 10 mM concentration.[1]
-
Vortex the tube thoroughly until the powder is completely dissolved.
-
If solubility issues persist, warm the tube to 37°C and sonicate in an ultrasonic water bath for 5-10 minutes.[1]
-
-
Storage and Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10 µL) and store at -20°C or -80°C.[1]
-
Preparing a Working Solution (Example):
-
To prepare a 100 µM working solution, perform a 1:100 serial dilution. For example, dilute 2 µL of the 10 mM stock solution into 198 µL of the final assay buffer.
-
It is crucial to add the DMSO stock to the aqueous buffer while vortexing to minimize precipitation.
-
The final concentration of DMSO in this example would be 1%. Further dilution into the final assay volume will lower this percentage. Always calculate the final DMSO concentration in your experiment and include a vehicle control (buffer with the same final DMSO concentration).
-
Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
This protocol provides a general workflow for assessing the anticoagulant activity of this compound.
-
Reagent Preparation: Prepare platelet-poor plasma (PPP) from citrated whole blood by centrifugation.[3] Pre-warm the PPP, aPTT reagent (containing a contact activator like silica or ellagic acid), and calcium chloride (CaCl₂) solution to 37°C.[3]
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in a suitable buffer from your DMSO stock solution.
-
Assay Procedure:
-
In a coagulometer cuvette, pipette 50 µL of PPP.
-
Add 5 µL of the diluted this compound solution (or vehicle control) and incubate for a predetermined time (e.g., 2-5 minutes) at 37°C.
-
Add 50 µL of the pre-warmed aPTT reagent and incubate for the time recommended by the manufacturer (typically 3-5 minutes) at 37°C.[3]
-
Initiate the clotting reaction by adding 50 µL of pre-warmed CaCl₂.[3]
-
The coagulometer will automatically measure the time until clot formation.
-
-
Data Analysis: Plot the clotting time (in seconds) against the concentration of this compound to determine its effect on the intrinsic coagulation pathway.
Visualizations
Troubleshooting Workflow for this compound Solubility
References
Technical Support Center: Optimizing FXIa-IN-1 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Factor XIa (FXIa) inhibitor, FXIa-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and irreversible inhibitor of human Factor XIa.[1] It functions as a covalent inhibitor, meaning it forms a stable, long-lasting bond with the enzyme's active site, effectively inactivating it.[1]
Q2: What is the typical solubility of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For experimental use, it is recommended to prepare a stock solution in DMSO.
Q3: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C. Avoid repeated freeze-thaw cycles.
Q4: What in vitro assays are suitable for evaluating this compound activity?
The inhibitory activity of this compound can be assessed using various in vitro assays, including:
-
Chromogenic Substrate Assays: These assays measure the ability of FXIa to cleave a synthetic, color-releasing substrate. The reduction in color development in the presence of this compound is proportional to its inhibitory activity.
-
Activated Partial Thromboplastin Time (aPTT) Assays: This is a plasma-based clotting assay that evaluates the intrinsic and common pathways of the coagulation cascade, where FXIa plays a key role.[2][3] this compound will prolong the clotting time in this assay.[4]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and related inhibitors to aid in experimental design.
Table 1: Inhibitory Potency of Selected FXIa Inhibitors
| Inhibitor | Target | IC50 | Assay Type | Reference |
| This compound (analogue) | Human FXIa | 2.8 nM | Enzymatic | [1] |
| Inhibitor 4 (tetrapeptidomimetic) | Human FXIa | 6 nM | Enzymatic | [1] |
| Inhibitor 5 (tetrapeptidomimetic) | Human FXIa | 12 nM | Enzymatic | [1] |
| FasxiatorN17R,L19E | Human FXIa | ~1 nM | Enzymatic | [1] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | This compound Concentration Range | Key Considerations |
| Chromogenic Substrate Assay | 0.1 nM - 100 nM | Start with a broad range around the reported IC50 to generate a dose-response curve. |
| aPTT Assay | 10 nM - 10 µM | Higher concentrations are often needed in plasma-based assays due to protein binding and competing substrates. |
Experimental Protocols
Detailed Protocol 1: FXIa Chromogenic Substrate Assay
This protocol is designed to determine the inhibitory activity of this compound on purified human FXIa.
Materials:
-
Human Factor XIa (FXIa)
-
FXIa Chromogenic Substrate (e.g., S-2366)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, 0.1% BSA, pH 7.4)
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dilute human FXIa to a working concentration of 1-5 nM in assay buffer.
-
Prepare a 2X working solution of the chromogenic substrate in assay buffer. The final concentration will depend on the specific substrate's Km (typically 0.1-0.5 mM).
-
Prepare a serial dilution of this compound in assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Setup:
-
Add 25 µL of assay buffer to the blank wells.
-
Add 25 µL of the this compound serial dilutions to the sample wells.
-
Add 25 µL of assay buffer (or DMSO vehicle control) to the positive control wells.
-
Add 25 µL of the diluted FXIa enzyme solution to all wells except the blank wells.
-
Mix gently and incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction and Measurement:
-
Add 50 µL of the 2X chromogenic substrate solution to all wells to start the reaction.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 405 nm every minute for 30-60 minutes (kinetic mode).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Detailed Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
This protocol measures the effect of this compound on the clotting time of human plasma.
Materials:
-
Normal human plasma (platelet-poor)
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)
-
Calcium Chloride (CaCl₂) solution (typically 25 mM)
-
This compound stock solution in DMSO
-
Coagulometer or a manual tilt-tube method with a 37°C water bath
-
Test tubes
Procedure:
-
Prepare Reagents and Samples:
-
Thaw normal human plasma at 37°C.
-
Prepare serial dilutions of this compound in a suitable buffer or saline.
-
Pre-warm the aPTT reagent and CaCl₂ solution to 37°C.
-
-
Assay Performance:
-
Pipette 90 µL of plasma into a test tube.
-
Add 10 µL of the this compound dilution (or vehicle control) to the plasma, mix gently, and incubate at 37°C for a specified pre-incubation time (e.g., 2-5 minutes).
-
Add 100 µL of the pre-warmed aPTT reagent to the plasma-inhibitor mixture.
-
Incubate the mixture for the activation time specified by the reagent manufacturer (typically 3-5 minutes) at 37°C.
-
Dispense 100 µL of the pre-warmed CaCl₂ solution into the tube and simultaneously start a timer.
-
Record the time until a fibrin clot is formed.
-
-
Data Analysis:
-
Plot the clotting time (in seconds) against the concentration of this compound.
-
Determine the concentration of this compound that doubles the baseline clotting time (2x aPTT).
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low FXIa activity in control wells (Chromogenic Assay) | - Inactive enzyme- Incorrect buffer composition- Substrate degradation | - Use a fresh aliquot of FXIa.- Ensure the assay buffer contains appropriate salts (e.g., NaCl, CaCl₂) and pH.- Prepare fresh substrate solution. |
| High variability between replicate wells | - Pipetting errors- Incomplete mixing- Temperature fluctuations | - Use calibrated pipettes and ensure proper technique.- Gently mix the plate after each reagent addition.- Ensure the plate reader maintains a stable 37°C. |
| Inhibitor appears less potent than expected | - Inhibitor degradation (especially β-lactams in aqueous solutions)- Insufficient pre-incubation time for covalent binding- High protein binding in plasma-based assays | - Prepare fresh dilutions of this compound for each experiment.- Increase the pre-incubation time of the enzyme and inhibitor before adding the substrate.- Be aware that higher concentrations are often needed in plasma due to non-specific binding. |
| Precipitation of this compound in assay wells | - Exceeding solubility limit | - Ensure the final DMSO concentration is low (ideally ≤1%).- If solubility issues persist, consider using a different solvent system if compatible with the assay. |
| Unexpectedly prolonged aPTT in control plasma | - Poor quality plasma- Incorrect reagent handling | - Use fresh, properly stored plasma.- Ensure aPTT reagent and CaCl₂ are at the correct temperature and concentration. |
| Potential for β-lactam interference with other clotting factors | Some β-lactam antibiotics can interfere with the function of vitamin K-dependent clotting factors or platelet function.[5] | While this compound is designed to be specific for FXIa, be mindful of potential off-target effects at high concentrations. Run appropriate controls with other coagulation proteases if off-target activity is suspected. |
Visualizations
Caption: Intrinsic pathway of coagulation and the point of inhibition by this compound.
Caption: Workflow for a typical FXIa chromogenic substrate inhibitor assay.
Caption: Troubleshooting decision tree for low inhibitor potency.
References
- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. How to Optimize Activated Partial Thromboplastin Time (APTT) Testing: Solutions to Establishing and Verifying Normal Reference Intervals and Assessing APTT Reagents for Sensitivity to Heparin, Lupus Anticoagulant, and Clotting Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impaired hemostasis caused by beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of FXIa-IN-10
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to overcoming common challenges encountered during the synthesis of FXIa-IN-10, a potent and orally bioavailable Factor XIa inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for FXIa-IN-10?
A1: The synthesis of FXIa-IN-10 is a multi-step process that can be broadly divided into three key stages:
-
Synthesis of the Pyridine N-Oxide Core: This involves the formation of the central pyridine N-oxide ring system.
-
Assembly of the Key Fragments: This stage connects the core fragments through a Suzuki coupling reaction.
-
Final Amide Bond Formation and Deprotection: The final steps involve an amide coupling reaction followed by the removal of a protecting group to yield the final product.
Q2: What are the critical reaction types in the synthesis of FXIa-IN-10?
A2: The synthesis of FXIa-IN-10 relies on several key chemical transformations that are common in medicinal chemistry. Understanding these reactions is crucial for troubleshooting. The main reaction types are:
-
Pyridine N-Oxidation: Formation of the N-oxide on the pyridine ring.
-
Suzuki Coupling: A palladium-catalyzed cross-coupling reaction to form a carbon-carbon bond between a pyrazole boronic ester and a chloropyridine derivative.
-
Amide Bond Formation: Coupling of a carboxylic acid with an amine to form the final amide linkage.
-
Protecting Group Chemistry: Use of a benzyl group to protect a hydroxyl functionality, which is removed in the final step.
Troubleshooting Guide
Stage 1: Synthesis of the Pyridine N-Oxide Intermediate
Q1.1: I am observing low yields during the N-oxidation of the pyridine starting material. What are the possible causes and solutions?
A1.1: Low yields in pyridine N-oxidation are a common issue. Here are several potential causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature slightly. However, be cautious as excessive heat can lead to decomposition.
-
-
Degradation of the Oxidizing Agent: The oxidizing agent, typically meta-chloroperoxybenzoic acid (m-CPBA), can degrade over time, especially if not stored properly.
-
Solution: Use a fresh batch of m-CPBA or determine the activity of your current batch. Store m-CPBA in a refrigerator and away from moisture.
-
-
Substrate Reactivity: The electronic properties of your specific pyridine derivative can influence its reactivity towards oxidation. Electron-withdrawing groups on the pyridine ring can make the nitrogen less nucleophilic and thus harder to oxidize.
-
Solution: You may need to use a slight excess of the oxidizing agent (e.g., 1.1 to 1.5 equivalents). However, a large excess should be avoided to minimize side reactions and purification difficulties.
-
-
Side Reactions: Over-oxidation or reaction with other functional groups on your molecule can occur.
-
Solution: Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity. Add the oxidizing agent portion-wise to maintain better control over the reaction.
-
Q1.2: I am having difficulty purifying the pyridine N-oxide product. What are some effective purification strategies?
A1.2: Pyridine N-oxides are often polar and can be challenging to purify.
-
Removal of m-Chlorobenzoic Acid: The main byproduct from m-CPBA is m-chlorobenzoic acid.
-
Solution: An aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the workup will extract the acidic byproduct into the aqueous layer. Be sure to perform multiple extractions to ensure complete removal.
-
-
Chromatography: Column chromatography is often necessary for final purification.
-
Solution: Due to the polarity of N-oxides, a more polar solvent system is typically required for elution from a silica gel column. A gradient elution starting from a less polar mixture (e.g., ethyl acetate/hexanes) and gradually increasing the polarity (e.g., by adding methanol to dichloromethane or ethyl acetate) can be effective.
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.
-
Solution: Experiment with different solvent systems to find one in which your product has good solubility at elevated temperatures and poor solubility at room temperature or below.
-
Stage 2: Suzuki Coupling of Key Fragments
Q2.1: My Suzuki coupling reaction is showing low conversion to the desired product. What are the potential reasons?
A2.1: Low conversion in Suzuki coupling can be attributed to several factors related to the catalyst, reagents, and reaction conditions.
-
Catalyst Inactivation: The palladium catalyst can be sensitive and may become deactivated.
-
Solution: Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. Use anhydrous solvents, as water can sometimes interfere with the catalytic cycle. The choice of palladium catalyst and ligand is also critical; for challenging couplings involving heteroaromatics, specialized ligands may be required.
-
-
Issues with the Boronic Ester: The pyrazole boronic ester may be unstable or of poor quality. Boronic acids and esters can be prone to decomposition.
-
Solution: Use a freshly prepared or high-quality boronic ester. If you are preparing it in-house, ensure it is thoroughly dried and pure before use.
-
-
Base and Solvent Choice: The choice of base and solvent system is crucial for the success of the Suzuki coupling.
-
Solution: The base is required to activate the boronic ester. Common bases include sodium carbonate, potassium carbonate, and cesium carbonate. The solvent system often consists of a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. The optimal combination will depend on the specific substrates.
-
-
Competing Side Reactions: Homocoupling of the boronic ester or dehalogenation of the chloropyridine can lead to byproducts and reduce the yield of the desired cross-coupled product.
-
Solution: Optimizing the reaction temperature and the stoichiometry of the reagents can help to minimize these side reactions. Lowering the temperature may reduce the rate of side reactions more than the desired coupling.
-
Q2.2: How can I effectively remove the palladium catalyst and other inorganic residues after the Suzuki coupling reaction?
A2.2: Proper workup and purification are essential to obtain a clean product.
-
Filtration: The crude reaction mixture can be filtered to remove insoluble palladium residues and inorganic salts.
-
Solution: Filter the reaction mixture through a pad of Celite®. Wash the filter cake with the reaction solvent or another suitable organic solvent to ensure all the product is collected.
-
-
Aqueous Workup: An aqueous workup can help to remove the base and other water-soluble byproducts.
-
Solution: After filtration, partition the filtrate between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer sequentially with water and brine.
-
-
Chromatography: Flash column chromatography on silica gel is typically used for the final purification to remove any remaining impurities and byproducts.
Stage 3: Final Amide Bond Formation and Deprotection
Q3.1: The amide coupling reaction between my pyrazole carboxylic acid and aniline derivative is sluggish or incomplete. What can I do?
A3.1: Amide bond formation, especially with less nucleophilic anilines or sterically hindered carboxylic acids, can be challenging.
-
Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical for activating the carboxylic acid.
-
Solution: A variety of coupling reagents are available, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole). For difficult couplings, more powerful reagents like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) may be necessary.
-
-
Reaction Conditions: Temperature and reaction time can influence the outcome.
-
Solution: Most amide couplings are run at room temperature. If the reaction is slow, gentle heating (e.g., to 40-50 °C) may be beneficial, but be aware that this can also increase the risk of side reactions, such as racemization if chiral centers are present.
-
-
Base: An organic base is typically added to neutralize the acid formed during the reaction and to facilitate the coupling.
-
Solution: Common bases include diisopropylethylamine (DIPEA) or triethylamine (TEA). Ensure that the base is added in an appropriate stoichiometric amount.
-
-
Low Nucleophilicity of the Amine: The aniline derivative may be electron-deficient, making it a poor nucleophile.
-
Solution: In such cases, converting the carboxylic acid to a more reactive species, such as an acid chloride (e.g., using oxalyl chloride or thionyl chloride), prior to reaction with the amine may be a more effective strategy.
-
Q3.2: I am having trouble with the final deprotection of the benzyl ether. What are the common issues?
A3.2: The removal of a benzyl ether is typically achieved by catalytic hydrogenation.
-
Catalyst Poisoning: The palladium catalyst can be poisoned by certain functional groups in the molecule, particularly sulfur-containing groups or some nitrogen heterocycles.
-
Solution: If catalyst poisoning is suspected, you may need to use a higher catalyst loading or a more robust catalyst. Alternatively, other deprotection methods, such as using a strong acid like trifluoroacetic acid (TFA) if the rest of the molecule is stable to these conditions, could be explored.
-
-
Incomplete Reaction: The debenzylation may not go to completion.
-
Solution: Ensure that the reaction is run under a positive pressure of hydrogen gas (a balloon of hydrogen is often sufficient for small-scale reactions). The reaction time may need to be extended. Agitation of the reaction mixture is important to ensure good contact between the substrate, catalyst, and hydrogen.
-
-
Workup and Purification: The palladium catalyst needs to be removed after the reaction.
-
Solution: The reaction mixture should be filtered through a pad of Celite® to remove the palladium on carbon catalyst. The filtrate can then be concentrated and purified by chromatography or crystallization.
-
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of FXIa-IN-10 and its intermediates, based on reported literature values.
| Step | Reactants | Product | Reagents and Conditions | Yield (%) |
| N-Oxidation | 2-chloro-5-iodopyridine | 2-chloro-5-iodopyridine 1-oxide | m-CPBA, CH2Cl2, 0 °C to rt | ~90 |
| Suzuki Coupling | 2-chloro-5-iodopyridine 1-oxide, Pyrazole boronic ester | Intermediate A | Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 80 °C | ~85 |
| Amide Coupling | Intermediate B (carboxylic acid) and Aniline derivative | Intermediate C (amide) | HATU, DIPEA, DMF, rt | ~75 |
| Debenzylation | Intermediate C (benzyl ether) | FXIa-IN-10 | H2, Pd/C, MeOH, rt | ~95 |
Experimental Protocols
Note: These are generalized protocols based on typical procedures for the key reactions. For the exact experimental details for the synthesis of FXIa-IN-10, please refer to the supporting information of the primary literature: J. Med. Chem. 2022, 65, 15, 10419–10440.
General Procedure for Pyridine N-Oxidation
-
Dissolve the pyridine starting material in a suitable solvent such as dichloromethane (CH2Cl2) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with CH2Cl2 and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO3) solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Suzuki Coupling
-
To a reaction vessel, add the chloropyridine derivative, the pyrazole boronic ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl2, 5-10 mol%), and a base (e.g., K2CO3, 2-3 equivalents).
-
Add a degassed solvent system, such as a mixture of dioxane and water.
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
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Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.
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Wash the organic layer with water and brine, then dry over Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
General Procedure for Amide Bond Formation using HATU
-
Dissolve the carboxylic acid in an anhydrous aprotic solvent such as dimethylformamide (DMF).
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Add HATU (1.1-1.2 equivalents) and a tertiary amine base such as diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.1 equivalents) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
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Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A simplified workflow for the synthesis of FXIa-IN-10.
Caption: A decision tree for troubleshooting low-yield reactions.
Technical Support Center: Improving the Selectivity of FXIa-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation and optimization of the novel Factor XIa (FXIa) inhibitor, FXIa-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for targeting Factor XIa for anticoagulation?
A1: Targeting Factor XIa (FXIa) is a promising strategy for developing safer anticoagulants.[1][2][3] FXIa plays a significant role in the amplification of the coagulation cascade, contributing to thrombosis, but appears to have a more limited role in normal hemostasis (the process that stops bleeding).[1][4] This suggests that inhibiting FXIa could reduce the risk of pathological clot formation (thrombosis) with a lower risk of bleeding complications compared to traditional anticoagulants that target downstream factors like Factor Xa or thrombin.[3]
Q2: What are the primary off-target enzymes of concern for a small molecule FXIa inhibitor like this compound?
A2: The primary off-target concerns for FXIa inhibitors are other serine proteases with similar active site structures. The most critical off-targets to monitor are:
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Plasma Kallikrein (PKal): Shares high sequence and structural homology with the FXIa active site, making it a frequent off-target.[5]
-
Factor Xa (FXa) and Thrombin (FIIa): Key enzymes in the common coagulation pathway; their inhibition can lead to an increased bleeding risk.[5]
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Trypsin and Chymotrypsin: Digestive serine proteases; their inhibition can cause gastrointestinal side effects.[5]
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Activated Protein C (APC): An important anticoagulant enzyme; its inhibition could have prothrombotic effects.
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Factor XIIa (FXIIa): The upstream activator of FXI in the contact activation pathway.[1]
Q3: What are the general strategies to improve the selectivity of a serine protease inhibitor?
A3: Several strategies can be employed to enhance the selectivity of serine protease inhibitors like this compound:
-
Structure-Based Drug Design: Utilize X-ray crystal structures of FXIa in complex with inhibitors to identify unique features of the FXIa active site that are not present in off-target proteases. This allows for the design of modifications to this compound that exploit these differences.[6][7]
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Targeting Allosteric Sites: Instead of competing with the substrate at the highly conserved active site, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that inhibits its activity.[8] This can offer a higher degree of selectivity.
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Exploiting Exosites: Targeting binding sites outside of the active site (exosites) that are unique to FXIa can also improve selectivity.
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Introducing Steric Hindrance: Modify the inhibitor to create steric clashes with residues in the active sites of off-target enzymes that are not present in FXIa.
-
Modifying P1 and P2' Residues: For peptide or peptidomimetic inhibitors, optimizing the P1 and P2' residues that interact with the S1 and S2' pockets of the protease can significantly enhance selectivity.[9][10]
Troubleshooting Guide
This guide addresses common issues encountered during the in vitro characterization of this compound's selectivity.
| Problem | Potential Cause | Recommended Solution |
| High off-target activity against Plasma Kallikrein (PKal) | High homology between FXIa and PKal active sites. | - Utilize structure-based design to exploit subtle differences in the S1 or S2' pockets.- Consider introducing bulky substituents on this compound that may clash with the PKal active site.- Synthesize and test a focused library of this compound analogs with modifications designed to decrease PKal affinity. |
| Inhibition of Factor Xa and/or Thrombin | The inhibitor may be interacting with conserved residues in the active sites of these proteases. | - Analyze the binding mode of this compound in a homology model of FXa and thrombin to identify unfavorable interactions that can be introduced.- Increase the negative electrostatic potential of the inhibitor in regions where FXa and thrombin have negatively charged residues to introduce repulsion.[7] |
| Inconsistent IC50 values in chromogenic assays | - Substrate competition.- Enzyme instability.- Incorrect buffer conditions (pH, ionic strength).- Compound precipitation. | - Ensure the substrate concentration is at or below the Km for the enzyme.- Use freshly prepared enzyme and inhibitor solutions.- Verify that the assay buffer conditions are optimal for the specific protease being tested.- Check the solubility of this compound in the assay buffer and consider adding a small percentage of a co-solvent like DMSO if necessary. |
| Prolonged clotting time in Prothrombin Time (PT) assay | Inhibition of factors in the extrinsic or common pathway (e.g., FXa, FIIa). | This indicates a lack of selectivity. Refer to the solutions for "Inhibition of Factor Xa and/or Thrombin". A selective FXIa inhibitor should primarily prolong the aPTT and have minimal effect on the PT.[5] |
| Unexpectedly potent activity in plasma-based assays (e.g., aPTT) compared to purified enzyme assays | - Plasma protein binding effects.- Inhibition of other plasma proteins that influence the coagulation cascade. | - Determine the plasma protein binding of this compound to understand its free fraction in plasma.- Test the inhibitor against a broader panel of plasma serine proteases to identify any unexpected off-target effects. |
Quantitative Data Summary
The following table presents a hypothetical selectivity profile for this compound and a more selective analog, this compound-OPT, based on typical data for small molecule FXIa inhibitors.
| Enzyme | This compound (IC50, nM) | This compound-OPT (IC50, nM) | Fold Selectivity vs. FXIa (this compound-OPT) |
| Factor XIa | 10 | 8 | - |
| Plasma Kallikrein | 50 | >1000 | >125 |
| Factor Xa | 500 | >10,000 | >1250 |
| Thrombin | 1000 | >10,000 | >1250 |
| Trypsin | 200 | >5000 | >625 |
| Activated Protein C | >10,000 | >10,000 | >1250 |
| Factor XIIa | >5000 | >10,000 | >1250 |
Experimental Protocols
Chromogenic Substrate Assay for FXIa Inhibition
Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of purified FXIa on a specific chromogenic substrate. The rate of color development is inversely proportional to the inhibitor's potency.
Materials:
-
Purified human Factor XIa
-
FXIa chromogenic substrate (e.g., S-2366)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, 0.1% BSA, pH 7.4)
-
This compound and control compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of FXIa to each well.
-
Add the serially diluted this compound or control to the wells containing FXIa and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader at 37°C.
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade. A selective FXIa inhibitor is expected to prolong the aPTT in a dose-dependent manner.
Materials:
-
Platelet-poor plasma (PPP) from healthy donors
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aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)
-
Calcium chloride (CaCl₂) solution (e.g., 25 mM)
-
This compound and control compounds
-
Coagulometer
Procedure:
-
Prepare dilutions of this compound in a suitable vehicle (e.g., saline or DMSO, ensuring final DMSO concentration is low and consistent across samples).
-
Pre-warm the PPP, aPTT reagent, and CaCl₂ solution to 37°C.
-
In a coagulometer cuvette, mix a defined volume of PPP with the this compound dilution or vehicle control.
-
Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a specific time (e.g., 3-5 minutes) at 37°C.[11]
-
Initiate clotting by adding the pre-warmed CaCl₂ solution and simultaneously start the timer on the coagulometer.
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The coagulometer will detect the formation of a fibrin clot and record the clotting time in seconds.
-
Plot the clotting time against the inhibitor concentration to evaluate the dose-dependent effect of this compound on the aPTT.
Visualizations
Caption: Intrinsic, Extrinsic, and Common Pathways of the Coagulation Cascade.
Caption: Workflow for Improving the Selectivity of this compound.
References
- 1. Factor XI and XIa inhibition: a new approach to anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. bms.com [bms.com]
- 5. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Synthetic Heparin Mimetic That Allosterically Inhibits Factor XIa and Reduces Thrombosis In Vivo Without Enhanced Risk of Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. P1 and P2′ site mutations convert protease nexin-2 from a factor XIa inhibitor to a plasmin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
FXIa-IN-1 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with FXIa-IN-1. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Stability and Storage
Proper storage and handling of this compound are critical for maintaining its integrity and ensuring reproducible experimental results.
Q1: How should I store the solid form of this compound?
A1: The solid form of this compound should be stored at -20°C.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: The stability of this compound in solution is dependent on the storage temperature. For optimal stability, stock solutions should be stored in aliquots to avoid repeated freeze-thaw cycles.[1]
| Storage Temperature | Recommended Duration of Use |
| -20°C | Up to 1 month[1] |
| -80°C | Up to 6 months[1] |
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur, especially when diluting a concentrated DMSO stock solution into an aqueous buffer. To improve solubility, you can gently warm the solution to 37°C and sonicate it in an ultrasonic bath for a short period.[1] It is also advisable to prepare fresh dilutions for each experiment.
Solubility
Understanding the solubility of this compound is key to preparing appropriate stock solutions and experimental dilutions.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in DMSO.[1] For most in vitro assays, a concentrated stock solution is prepared in DMSO and then serially diluted in the appropriate aqueous assay buffer.
| Solvent | Solubility |
| DMSO | Soluble[1] |
Experimental Protocols
Following standardized protocols is essential for obtaining reliable data.
Experimental Workflow for this compound Solution Preparation
References
FXIa Inhibitor Experiments: Technical Support Center
Welcome to the Technical Support Center for FXIa Inhibitor Experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of Factor XIa (FXIa) inhibitors in experimental settings.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the experimental evaluation of FXIa inhibitors.
In Vitro Assay Issues
Question: Why am I seeing high variability in my Activated Partial Thromboplastin Time (APTT) results with an FXIa inhibitor?
Answer: High variability in APTT assays when testing FXIa inhibitors can stem from several factors:
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Reagent Sensitivity: Different APTT reagents have varying sensitivities to FXIa inhibition. It is crucial to use a consistent and validated reagent lot for all experiments. Some reagents may be more susceptible to interference from the inhibitor itself or its formulation components.
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Pre-analytical Variables: Variations in blood collection, processing (e.g., centrifugation speed and time to obtain platelet-poor plasma), and storage can significantly impact APTT results. Ensure standardized procedures are followed for all samples.[1]
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Pipetting and Mixing: Inaccurate pipetting or inconsistent mixing of reagents and plasma can introduce significant error. Automated coagulometers can help minimize this variability.
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Incubation Times: Adherence to the manufacturer's recommended incubation times for the APTT reagent is critical for reproducible results.[2]
-
Analyzer Evaluation Mode: Modern photo-optical coagulometers may have different evaluation modes (e.g., fixed absorbance, drifting baseline). These different modes can yield different APTT results, so it's important to use a consistent mode and establish mode-specific reference ranges.[3]
Question: My FXIa inhibitor shows lower than expected potency in a chromogenic substrate assay. What could be the cause?
Answer: Several factors can contribute to lower-than-expected potency in chromogenic assays:
-
Substrate Competition: The concentration of the chromogenic substrate can compete with the inhibitor for binding to the FXIa active site. Ensure the substrate concentration is at or below the Michaelis constant (Km) to accurately determine the inhibitor's potency (Ki).
-
Enzyme Activity: The specific activity of the purified FXIa enzyme can vary between batches. It is essential to qualify each new lot of enzyme to ensure consistent performance.
-
Assay Buffer Composition: The pH, ionic strength, and presence of detergents in the assay buffer can influence inhibitor binding and enzyme activity. Optimize and maintain a consistent buffer system.
-
Inhibitor Stability: The inhibitor may be unstable under the assay conditions (e.g., degradation, precipitation). Assess the stability of the inhibitor in the assay buffer over the time course of the experiment.
Question: I am observing a pro-coagulant effect (shorter clotting time) at low concentrations of my FXIa inhibitor. Is this possible?
Answer: While counterintuitive, a pro-coagulant effect at low inhibitor concentrations is a possibility, though rare. This could be due to:
-
Allosteric Modulation: The inhibitor might bind to a secondary site on FXIa at low concentrations, inducing a conformational change that enhances its activity.
-
Off-Target Effects: The inhibitor could be interacting with other components in the plasma that modulate coagulation.
-
Assay Artifact: This could be an artifact of the in vitro system. Further investigation using different assay systems is recommended.
In Vivo Experiment Issues
Question: My FXIa inhibitor is not showing efficacy in a ferric chloride (FeCl3)-induced carotid artery thrombosis model. What are the potential reasons?
Answer: Lack of efficacy in this model can be multifactorial:
-
Insufficient Dose/Exposure: The dose of the inhibitor may not be sufficient to achieve the required plasma concentration for antithrombotic effect. Conduct pharmacokinetic studies to correlate dose with plasma exposure.
-
Model Variability: The FeCl3 model is known for its variability. The concentration of FeCl3, the application time, and the extent of vessel injury can all impact thrombus formation.[4][5][6] Ensure a standardized and reproducible injury protocol.
-
Species Differences: The inhibitor may have different potency against the FXIa of the animal species being used compared to human FXIa.
-
Formulation and Stability: The inhibitor may have poor solubility or stability in the formulation used for in vivo administration, leading to reduced bioavailability.[7][8]
Question: I am seeing unexpected bleeding in my animal model with an FXIa inhibitor, even though FXI deficiency is associated with a mild bleeding phenotype. Why?
Answer: While FXIa inhibition is expected to have a better safety profile regarding bleeding compared to other anticoagulants, unexpected bleeding in animal models can occur due to:
-
Off-Target Inhibition: The inhibitor may be inhibiting other proteases involved in hemostasis, such as thrombin or Factor Xa, particularly at higher doses.[9]
-
High Dose/Exposure: At very high plasma concentrations, even a highly selective FXIa inhibitor might lead to a bleeding phenotype.
-
Model-Specific Trauma: The surgical procedure or the bleeding model itself (e.g., tail transection) might be too severe, revealing a bleeding tendency that would not be apparent under normal physiological conditions.[10][11][12]
-
Dual Inhibition: If the inhibitor also has activity against plasma kallikrein, this dual inhibition has been shown in some models to prolong bleeding time more than selective FXIa inhibition.[9]
Question: How can I troubleshoot inconsistent results in a tail bleeding time assay?
Answer: The tail bleeding assay is prone to variability. To improve consistency:
-
Standardize the Injury: The length and depth of the tail transection should be consistent. A standardized template can be used.
-
Control Temperature: The temperature of the saline in which the tail is immersed should be maintained at 37°C, as temperature can affect blood flow.[10][11]
-
Animal Strain and Age: Use mice of the same strain, sex, and age, as these factors can influence hemostasis.
-
Blinded Observation: The person measuring the bleeding time should be blinded to the treatment groups to avoid bias.
II. Troubleshooting Guides
This section provides more detailed troubleshooting advice in a question-and-answer format.
In Vitro Assays
| Problem | Possible Causes | Troubleshooting Steps |
| Inconsistent APTT prolongation | Reagent variability, pre-analytical errors, pipetting inaccuracies, analyzer settings. | Use a single lot of a validated, sensitive APTT reagent. Standardize plasma preparation. Use calibrated pipettes or an automated coagulometer. Use a consistent analyzer evaluation mode. |
| Lower than expected inhibitor potency | Substrate competition, low enzyme activity, suboptimal buffer, inhibitor instability. | Optimize substrate concentration. Qualify new lots of FXIa. Optimize and standardize assay buffer. Assess inhibitor stability in the assay buffer. |
| Shortened APTT at low inhibitor concentrations | Allosteric activation, off-target effects, assay artifact. | Investigate inhibitor binding sites. Screen for activity against other coagulation factors. Validate the finding in a different in vitro coagulation assay (e.g., thrombin generation). |
| Difficulty in achieving complete inhibition | Inhibitor solubility limits, presence of binding proteins in plasma. | Check the solubility of the inhibitor in plasma. Consider using a purified system to assess direct enzyme inhibition. |
In Vivo Models
| Problem | Possible Causes | Troubleshooting Steps |
| Lack of antithrombotic efficacy | Insufficient dose/exposure, model variability, species differences, poor formulation. | Conduct pharmacokinetic studies to confirm adequate exposure. Standardize the thrombosis model protocol (e.g., FeCl3 concentration and application time).[13][14] Test the inhibitor against the FXIa of the animal species. Optimize the in vivo formulation for solubility and stability.[8][15] |
| Unexpected bleeding | Off-target inhibition, excessive dose, severe bleeding model, dual FXIa/kallikrein inhibition. | Perform a selectivity screen against other coagulation proteases. Conduct a dose-response study to find the therapeutic window. Use a less severe bleeding model if appropriate. Evaluate the inhibitor's activity against plasma kallikrein.[9] |
| High mortality in animal studies | Off-target toxicity, formulation issues (e.g., vehicle toxicity), severe thrombosis/bleeding. | Conduct preliminary toxicology studies. Test the vehicle alone for any adverse effects. Refine the thrombosis or bleeding model to be less severe. |
| Inconsistent thrombus size/occlusion time | Inconsistent vessel injury, animal-to-animal variability, temperature fluctuations. | Use a consistent method for inducing thrombosis. Increase the number of animals per group to account for biological variability. Maintain the animal's body temperature during the experiment. |
III. Experimental Protocols
Activated Partial Thromboplastin Time (APTT) Assay
Objective: To determine the effect of an FXIa inhibitor on the intrinsic pathway of coagulation.
Materials:
-
Platelet-poor plasma (PPP) from human or relevant animal species.
-
APTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids).
-
0.025 M Calcium Chloride (CaCl2).
-
Test inhibitor dissolved in a suitable vehicle (e.g., DMSO, saline).
-
Automated coagulometer or a water bath at 37°C and stopwatch.
Procedure:
-
Sample Preparation: Prepare serial dilutions of the FXIa inhibitor in the vehicle. Spike the PPP with the inhibitor dilutions (typically a 1:10 dilution of inhibitor stock into plasma) and a vehicle control.
-
Incubation: Pre-warm the PPP samples, APTT reagent, and CaCl2 solution to 37°C.
-
Assay:
-
Pipette 50 µL of the PPP sample into a cuvette.
-
Add 50 µL of the APTT reagent to the cuvette.
-
Incubate the mixture for the manufacturer-recommended time (typically 3-5 minutes) at 37°C.[16][17]
-
Add 50 µL of pre-warmed CaCl2 to initiate clotting and simultaneously start the timer.
-
Record the time to clot formation in seconds.
-
Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model
Objective: To evaluate the in vivo antithrombotic efficacy of an FXIa inhibitor.
Materials:
-
Anesthetized mouse or rat.
-
Surgical instruments for dissection.
-
Filter paper strips (e.g., 1x2 mm).
-
Ferric chloride (FeCl3) solution (e.g., 5-10% in distilled water).[5][13]
-
Doppler flow probe and flowmeter.
-
Test inhibitor in a suitable formulation for administration (e.g., oral gavage, intravenous injection).
Procedure:
-
Animal Preparation: Anesthetize the animal and surgically expose the common carotid artery.
-
Inhibitor Administration: Administer the FXIa inhibitor or vehicle at the desired dose and time point before inducing thrombosis.
-
Baseline Blood Flow: Place a Doppler flow probe around the carotid artery to measure baseline blood flow.
-
Thrombus Induction: Apply a filter paper strip saturated with FeCl3 solution to the adventitial surface of the carotid artery for a standardized time (e.g., 3 minutes).[13][14]
-
Blood Flow Monitoring: After removing the filter paper, continuously monitor blood flow until the vessel is occluded (flow ceases) or for a predetermined observation period (e.g., 30 minutes).
-
Data Analysis: The primary endpoint is the time to occlusion. The absence of occlusion within the observation period is considered complete protection.
IV. Data Presentation
Table 1: Selectivity of a Hypothetical FXIa Inhibitor (Compound X)
| Serine Protease | IC50 (nM) | Selectivity (fold vs. FXIa) |
| FXIa | 5 | 1 |
| Plasma Kallikrein | 50 | 10 |
| Thrombin (FIIa) | >10,000 | >2,000 |
| Factor Xa | >10,000 | >2,000 |
| Factor VIIa | >10,000 | >2,000 |
| Trypsin | 500 | 100 |
| Chymotrypsin | >10,000 | >2,000 |
| Activated Protein C | >10,000 | >2,000 |
Note: This table presents hypothetical data for illustrative purposes. Actual selectivity profiles will vary for different inhibitors.[18][19]
V. Visualizations
Signaling Pathway: Intrinsic Coagulation Cascade
Caption: Intrinsic pathway of the coagulation cascade.
Experimental Workflow: In Vivo Thrombosis Model
Caption: Workflow for a typical in vivo thrombosis experiment.
Logical Relationship: Troubleshooting Inconsistent APTT Results
Caption: Decision tree for troubleshooting inconsistent APTT results.
References
- 1. researchgate.net [researchgate.net]
- 2. diagnolab.com.na [diagnolab.com.na]
- 3. Discrepancies between APTT results determined with different evaluation modes on automated coagulation analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 5. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cordynamics.com [cordynamics.com]
- 7. jocpr.com [jocpr.com]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. Selective factor XI/XIa inhibitors: a beacon of hope in anticoagulation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Murine Models in the Evaluation of Heparan Sulfate-Based Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. linear.es [linear.es]
- 17. atlas-medical.com [atlas-medical.com]
- 18. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Models for FXIa Inhibitor Testing
Disclaimer: The following information is provided for research purposes only. "FXIa-IN-1" is treated as a representative small molecule inhibitor of Factor XIa (FXIa), as no specific compound with this designation is publicly documented. The guidance provided is based on established principles and data from studies of various small molecule FXIa inhibitors.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal models for the preclinical evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a direct, selective, and reversible inhibitor of activated Factor XI (FXIa). FXIa is a serine protease in the intrinsic pathway of the coagulation cascade.[1][2] By inhibiting FXIa, this compound disrupts the amplification of thrombin generation, a key process in the formation of a stable thrombus.[1][3] This targeted inhibition is hypothesized to reduce the risk of thrombosis with a lower likelihood of causing bleeding compared to broader-spectrum anticoagulants.[3][4]
Q2: Which animal models are most appropriate for evaluating the efficacy of this compound?
A2: The choice of animal model depends on the specific research question (e.g., arterial vs. venous thrombosis). Commonly used and well-validated models include:
-
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Rat/Mouse): This model is suitable for assessing the prevention of arterial thrombosis.[4]
-
Inferior Vena Cava (IVC) Ligation Model (Mouse): This model is used to evaluate the prevention of venous thrombosis.[4]
-
Rabbit Arteriovenous (AV) Shunt Model: This model can be used to characterize antithrombotic efficacy in a setting of venous thrombosis.[5]
Q3: How should the bleeding risk of this compound be assessed in animal models?
A3: The bleeding risk is a critical safety endpoint. The most common method is the:
-
Tail Bleeding Time Assay (Rat/Mouse): This assay involves a standardized transection of the tail to measure the time to hemostasis. It provides a straightforward assessment of the compound's impact on primary hemostasis.[4]
Q4: What are the expected pharmacokinetic and pharmacodynamic profiles of a small molecule FXIa inhibitor like this compound?
A4: While specific profiles vary, oral small molecule FXIa inhibitors generally exhibit rapid absorption. The pharmacodynamic effect, measured by the prolongation of the activated partial thromboplastin time (aPTT), is typically dose-dependent. Prothrombin time (PT) is generally not affected, reflecting the inhibitor's specificity for the intrinsic pathway.
Troubleshooting Guides
Issue 1: Inconsistent or No Efficacy in Thrombosis Models
| Potential Cause | Troubleshooting Step |
| Inadequate Dosing or Bioavailability | Verify the formulation and route of administration. Conduct a dose-ranging study to establish a dose-response relationship. Perform pharmacokinetic analysis to confirm adequate plasma exposure of this compound. |
| Timing of Administration | Ensure the timing of this compound administration aligns with its peak plasma concentration (Tmax) relative to the induction of thrombosis. |
| Model Variability | Standardize the surgical procedure and the method of injury (e.g., concentration and application of FeCl₃). Ensure consistent animal age, weight, and strain. |
| Compound Stability | Confirm the stability of this compound in the vehicle solution under the experimental conditions. |
Issue 2: Unexpectedly High Bleeding in Tail Bleeding Assay
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | Evaluate the selectivity of this compound against other coagulation proteases (e.g., thrombin, FXa). |
| Dose Too High | Perform a careful dose-response study for bleeding time to identify a therapeutic window with antithrombotic efficacy but minimal bleeding. |
| Procedural Variability | Standardize the tail transection procedure (e.g., location, depth of cut, and temperature of the saline bath). |
| Animal Strain Differences | Be aware that different rodent strains can have varying baseline bleeding times. |
Issue 3: High Variability in aPTT Results
| Potential Cause | Troubleshooting Step |
| Blood Collection and Processing | Standardize the blood collection technique (e.g., site of collection, anticoagulant used) and plasma preparation. Ensure immediate processing or appropriate storage to prevent coagulation factor degradation. |
| Reagent Sensitivity | Different aPTT reagents can have varying sensitivities to FXIa inhibitors. Validate the aPTT assay with the chosen reagent and consider using a chromogenic anti-FXIa assay for more specific quantification of inhibitory activity. |
| Timing of Blood Sampling | Collect blood samples at consistent time points relative to this compound administration to account for its pharmacokinetic profile. |
Data Presentation
Table 1: Efficacy of a Representative FXIa Inhibitor in a Rat Arterial Thrombosis Model
| Treatment Group | Dose (mg/kg, i.v.) | Time to Occlusion (minutes, Mean ± SEM) |
| Vehicle Control | - | 15.2 ± 2.1 |
| This compound | 0.5 | 25.8 ± 3.5* |
| This compound | 1.0 | 40.1 ± 4.2** |
| This compound | 2.0 | 55.6 ± 5.9*** |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control
Table 2: Bleeding Risk Assessment of a Representative FXIa Inhibitor in a Rat Tail Bleeding Assay
| Treatment Group | Dose (mg/kg, i.v.) | Bleeding Time (seconds, Mean ± SEM) |
| Vehicle Control | - | 125 ± 15 |
| This compound | 2.0 | 180 ± 22 |
| Positive Control (e.g., Heparin) | Varies | >600*** |
***p<0.001 vs. Vehicle Control
Experimental Protocols
Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
Make a midline cervical incision and expose the right common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
This compound Administration: Administer this compound or vehicle intravenously (i.v.) via the tail vein at the desired dose and time before injury.
-
Thrombus Induction:
-
Apply a filter paper (1x2 mm) saturated with 10% FeCl₃ solution to the adventitial surface of the carotid artery for 5 minutes.
-
Remove the filter paper and rinse the area with saline.
-
-
Data Collection: Monitor carotid artery blood flow continuously. The time to occlusion is defined as the time from the application of FeCl₃ until blood flow ceases (flow < 10% of baseline) for at least 10 minutes.
Protocol 2: Tail Bleeding Time Assay in Rats
-
Animal Preparation: Anesthetize rats as described above.
-
This compound Administration: Administer this compound or vehicle as required by the study design.
-
Procedure:
-
Place the rat in a supine position.
-
Immerse the tail in a 37°C saline bath.
-
Transect the tail 5 mm from the tip using a standardized scalpel blade.
-
Immediately start a timer.
-
Gently blot the tail with filter paper every 15 seconds without disturbing the forming clot.
-
-
Data Collection: The bleeding time is the time from transection until bleeding ceases for at least 30 seconds. A cutoff time (e.g., 1800 seconds) is typically set.
Mandatory Visualizations
Caption: this compound inhibits the intrinsic coagulation pathway.
Caption: Workflow for the FeCl₃-induced arterial thrombosis model.
Caption: Troubleshooting logic for lack of efficacy in thrombosis models.
References
- 1. bms.com [bms.com]
- 2. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of FXIa-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FXIa-IN-1 (also known as EP-7041), a potent and covalent inhibitor of Factor XIa (FXIa).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (EP-7041) is a small molecule inhibitor of activated Factor XI (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade. It contains a β-lactam warhead that forms a covalent bond with the catalytic serine residue in the active site of FXIa, leading to its irreversible inhibition.[1] Due to this covalent mechanism, this compound exhibits a potent and sustained inhibitory effect.
Q2: What is the reported selectivity of this compound?
This compound has been shown to be highly selective for FXIa over other related serine proteases.[2][3] While a comprehensive screen against a full panel of kinases and proteases is not publicly available, the known IC50 values demonstrate significant selectivity.
Q3: What are the known side effects of this compound in preclinical or clinical studies?
In a Phase I clinical trial, parenteral administration of this compound was generally safe and well-tolerated.[1] The most common adverse events reported were mild headache and infusion site bruising.[4] Preclinical studies in animal models have shown that this compound can effectively inhibit thrombosis with a minimal increase in bleeding risk compared to traditional anticoagulants.[2]
Q4: Has the clinical development of this compound been discontinued?
Yes, the development of the injectable this compound (EP-7041) was discontinued.[5] The focus in the field of FXIa inhibition has largely shifted towards the development of orally active small molecule inhibitors.[5]
Troubleshooting Guide
Issue 1: Unexpected Cell Toxicity or Reduced Viability
Symptoms:
-
A significant decrease in cell viability in your assay at or below the recommended working concentration.
-
Morphological changes in cells indicative of apoptosis or necrosis.
Potential Causes:
-
Off-target effects: Although this compound is reported to be selective, at higher concentrations it may inhibit other essential cellular proteases or kinases, leading to cytotoxicity. Covalent inhibitors, in particular, can react with off-target proteins.
-
Compound instability or degradation: The compound may be degrading in your cell culture media, leading to the formation of toxic byproducts.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration used.
Troubleshooting Workflow:
A troubleshooting workflow for unexpected cell toxicity.
Experimental Protocols:
-
Dose-Response Cytotoxicity Assay:
-
Plate cells at a desired density in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in your cell culture medium, ranging from a high concentration (e.g., 100 µM) down to sub-nanomolar concentrations.
-
Include a vehicle control (medium with the same final concentration of solvent, e.g., DMSO) and an untreated control.
-
Replace the medium in the cell plates with the medium containing the different concentrations of this compound.
-
Incubate for a relevant time period (e.g., 24, 48, 72 hours).
-
Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining kit.
-
Plot the results as percent viability versus inhibitor concentration to determine the CC50 (50% cytotoxic concentration).
-
-
Protease/Kinase Profiling:
-
If significant off-target toxicity is suspected, consider sending a sample of this compound to a commercial service for broad-spectrum protease and/or kinase profiling.
-
This will provide data on the inhibitory activity of your compound against a large panel of off-target enzymes.
-
Issue 2: Inconsistent or Unexplained Anticoagulation Readouts
Symptoms:
-
Variable prolongation of clotting times (e.g., aPTT) in in-vitro plasma-based assays.
-
Discrepancy between the expected and observed level of anticoagulation.
Potential Causes:
-
Compound precipitation: this compound may be precipitating out of solution in your assay buffer, leading to a lower effective concentration.
-
Non-specific binding: The inhibitor may be binding to other plasma proteins or to the surface of the assay plate, reducing its availability to inhibit FXIa.
-
Interference with assay components: The compound may be directly interfering with the detection reagents used in your coagulation assay.
Troubleshooting Workflow:
A troubleshooting workflow for inconsistent anticoagulation results.
Experimental Protocols:
-
Solubility Assessment:
-
Prepare this compound at the highest concentration used in your assay in the same buffer.
-
Visually inspect for any precipitate.
-
For a more quantitative measure, centrifuge the solution and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV.
-
-
Control Assay for Interference:
-
Run your coagulation assay with all components, including your detection reagents and this compound, but without the addition of FXIa or the trigger for coagulation.
-
If you still observe a signal, it indicates that this compound is directly interfering with your detection system.
-
Data Summary
Table 1: On-Target and Off-Target Activity of this compound (EP-7041)
| Target | IC50 (nM) | Fold Selectivity vs. FXIa | Reference |
| Human FXIa | 7.1 | - | [2] |
| Human Factor Xa | 14,000 | ~1972x | [2] |
| Human Thrombin | >20,000 | >2817x | [2] |
| Human Trypsin | 4,800 | ~676x | [2] |
Signaling Pathway and Experimental Workflow Diagrams
The coagulation cascade with the point of inhibition by this compound.
References
- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP-7041, a Factor XIa Inhibitor as a Potential Antithrombotic Strategy in Extracorporeal Membrane Oxygenation: A Brief Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. EP-7041, a Factor XIa Inhibitor as a Potential Antithrombotic Strategy in Extracorporeal Membrane Oxygenation: A Brief Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective factor XI/XIa inhibitors: a beacon of hope in anticoagulation therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing FXIa-IN-1 for Enhanced Oral Bioavailability
Disclaimer: Information regarding a specific molecule designated "FXIa-IN-1" is not publicly available. This technical support center provides comprehensive guidance and troubleshooting strategies for optimizing the oral bioavailability of investigational small molecule Factor XIa (FXIa) inhibitors, based on established principles and data from analogous compounds. The troubleshooting advice, protocols, and data presented are intended to serve as a general framework for researchers facing challenges with the oral delivery of FXIa inhibitors.
Troubleshooting Guide
This guide addresses common issues encountered during the preclinical development of FXIa inhibitors concerning their oral bioavailability.
| Issue/Question | Potential Cause(s) | Suggested Troubleshooting Steps |
| Low aqueous solubility of this compound in buffer solutions. | - Inherently poor solubility of the chemical scaffold.- Crystalline nature of the solid form. | 1. Salt Formation: If this compound has ionizable groups, attempt to form various pharmaceutically acceptable salts (e.g., hydrochloride, mesylate, sodium, potassium) to improve solubility and dissolution rate.[1][2]2. Co-crystallization: Form co-crystals with benign co-formers to alter the crystal lattice and enhance solubility.[1][3]3. Amorphous Solid Dispersions (ASDs): Disperse this compound in a polymer matrix in an amorphous state using techniques like spray drying or hot-melt extrusion.[2][3]4. Particle Size Reduction: Employ micronization or nanomilling (cryo-milling) to increase the surface area for dissolution.[1] |
| High inter-animal variability in plasma exposure after oral dosing. | - Poor and variable dissolution in the GI tract.- Food effects.- GI tract motility differences. | 1. Formulation Enhancement: Develop enabling formulations such as lipid-based systems (e.g., SEDDS, SMEDDS) or nanoparticle formulations to improve dissolution consistency.[3][4][5]2. Conduct Fed vs. Fasted Studies: Assess the impact of food on the absorption of this compound to understand potential food effects. |
| Good in vitro permeability (e.g., in PAMPA or Caco-2 assays) but still low in vivo oral bioavailability. | - High first-pass metabolism in the gut wall or liver.- Active efflux by transporters like P-glycoprotein (P-gp). | 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine the metabolic stability of this compound.[6]2. Caco-2 Efflux Studies: Determine the efflux ratio in Caco-2 cell monolayers to identify if the compound is a substrate for efflux transporters.[7]3. Structural Modification: If metabolically labile sites are identified, consider bioisosteric replacements to block metabolic pathways.[3]4. Co-administration with Inhibitors: In preclinical studies, co-administer with known inhibitors of relevant metabolic enzymes (e.g., CYP3A4) or efflux transporters (e.g., verapamil for P-gp) to confirm their role in limiting bioavailability.[5] |
| Reasonable oral bioavailability at low doses, but it does not increase proportionally with higher doses (dose-dependent bioavailability). | - Solubility-limited absorption (drug precipitates in the GI tract at higher concentrations).- Saturation of uptake transporters. | 1. Solubility Assessment in Biorelevant Media: Determine the solubility of this compound in simulated gastric and intestinal fluids (SGF, SIF) to better predict in vivo dissolution.[8]2. Formulation Strategies: Employ formulations that maintain the drug in a solubilized state for longer durations, such as amorphous solid dispersions or lipid-based formulations.[3][6]3. Dose Fractionation: In preclinical studies, administer the total daily dose in smaller, more frequent intervals to avoid saturating absorption mechanisms. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of FXIa inhibitors?
A1: Factor XIa (FXIa) is a serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade.[4][9] It amplifies the generation of thrombin, which is essential for the formation of a stable fibrin clot.[10] FXIa inhibitors typically bind to the active site of the FXIa enzyme, preventing it from activating its downstream substrate, Factor IX.[1][11] This disruption of the coagulation cascade is a therapeutic strategy for preventing and treating thromboembolic diseases with a potentially lower risk of bleeding compared to traditional anticoagulants.[4][12]
Q2: What are the key physicochemical properties that influence the oral bioavailability of a small molecule inhibitor like this compound?
A2: The key physicochemical properties are guided by principles such as Lipinski's Rule of Five and include:
-
Aqueous Solubility: Poor solubility is a primary reason for low oral bioavailability as the drug must dissolve in the gastrointestinal fluids to be absorbed.[2]
-
Permeability: The ability of the drug to pass through the intestinal membrane into the bloodstream.
-
Lipophilicity (LogP/LogD): An optimal balance is required. While some lipophilicity is needed for membrane permeation, very high lipophilicity can lead to poor solubility and increased metabolic clearance.[3]
-
Molecular Weight: Lower molecular weight compounds (<500 Da) generally exhibit better absorption.[3]
-
pKa: The ionization state of the molecule at different pH values in the GI tract affects both solubility and permeability.
Q3: How can I assess the potential for first-pass metabolism of my FXIa inhibitor?
A3: A tiered approach is recommended:
-
In Silico Prediction: Use computational models to predict potential sites of metabolism on the molecule.
-
In Vitro Metabolic Stability Assays:
-
Liver Microsomes: A subcellular fraction containing key drug-metabolizing enzymes (Cytochrome P450s). This is a good initial screen for Phase I metabolism.
-
Hepatocytes: Intact liver cells that contain both Phase I and Phase II metabolic enzymes, providing a more comprehensive picture of metabolic clearance.
-
-
In Vivo Animal Studies: Compare the pharmacokinetic profiles after intravenous (IV) and oral (PO) administration to calculate absolute bioavailability and determine the extent of first-pass metabolism.
Q4: What are some examples of successful strategies used to improve the oral bioavailability of other FXIa inhibitors?
A4: Several strategies have been successfully employed in the development of orally bioavailable FXIa inhibitors:
-
Structural Modification: Researchers at Bristol Myers Squibb modified a macrocyclic FXIa inhibitor with poor oral bioavailability by replacing a chlorophenyltetrazole cinnamide group with a benzamide or cyclic carbamate P1 group. This modification reduced the polar surface area and improved oral bioavailability.
-
Formulation Development: For compounds with low solubility, the use of enabling formulations is a common and effective strategy. While specific examples for FXIa inhibitors are often proprietary, the principles of using lipid-based delivery systems or amorphous solid dispersions are widely applicable.[3][5]
-
Prodrug Approach: A metabolically labile group can be attached to the parent drug to improve its solubility or permeability. This group is then cleaved in vivo to release the active drug.[4]
Experimental Protocols
Protocol 1: In Vitro Solubility Assessment in Biorelevant Media
Objective: To determine the thermodynamic solubility of this compound in media that mimic the composition of human gastric and intestinal fluids.
Materials:
-
This compound
-
Simulated Gastric Fluid (SGF) powder (e.g., from Phares)
-
Simulated Intestinal Fluid (SIF) powder (e.g., from Phares)
-
HPLC grade water, acetonitrile, and relevant buffers
-
Calibrated pH meter
-
Shaking incubator or orbital shaker at 37°C
-
HPLC-UV system for quantification
Methodology:
-
Prepare Media: Prepare SGF (pH 1.6) and FaSSIF (Fasted State Simulated Intestinal Fluid, pH 6.5) and FeSSIF (Fed State Simulated Intestinal Fluid, pH 5.8) according to the manufacturer's instructions.
-
Sample Preparation: Add an excess amount of this compound to separate vials containing each of the biorelevant media.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at 37°C for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Processing: After incubation, visually confirm the presence of undissolved solid. Centrifuge the samples at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the excess solid.
-
Quantification: Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., 50:50 acetonitrile:water). Analyze the concentration of the dissolved this compound using a validated HPLC-UV method against a standard curve.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane as a predictor of gastrointestinal absorption.[7][8]
Materials:
-
PAMPA plate system (e.g., from Millipore or Corning)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
This compound
-
Lucifer yellow (a low-permeability marker)
-
Theophylline (a high-permeability marker)
-
PBS buffer (pH 7.4)
-
UV-Vis plate reader or LC-MS/MS for quantification
Methodology:
-
Membrane Coating: Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Prepare Solutions: Prepare a solution of this compound and the control compounds in PBS.
-
Assay Setup:
-
Add buffer to the acceptor plate wells.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the buffer.
-
Add the drug and control solutions to the donor plate wells.
-
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-18 hours.
-
Quantification: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method.
-
Calculate Permeability: The effective permeability (Pe) is calculated using the following equation:
-
Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - C_A(t) / C_eq)
-
Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.
-
Visualizations
Signaling Pathway
Caption: Role of FXIa in the intrinsic coagulation cascade and the inhibitory action of this compound.
Experimental Workflow
Caption: A systematic workflow for troubleshooting and optimizing the oral bioavailability of an investigational drug.
References
- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coagulation - Wikipedia [en.wikipedia.org]
- 5. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. bms.com [bms.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Technical Support Center: Mitigating Bleeding Risks with FXIa-IN-1 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FXIa-IN-1, a novel Factor XIa (FXIa) inhibitor, in preclinical animal models. The information is designed to facilitate smooth experimental workflows and address potential challenges, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a direct inhibitor of activated Factor XI (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1][2] By selectively targeting FXIa, this compound disrupts the amplification of thrombin generation, a critical step in the formation of a stable thrombus.[1][3] This targeted inhibition is believed to be more important for pathological thrombosis than for normal hemostasis.[1]
Q2: Why is targeting FXIa expected to have a lower bleeding risk compared to traditional anticoagulants?
A2: The rationale for a lower bleeding risk with FXIa inhibition stems from human genetic data and preclinical studies.[3][4] Individuals with a congenital deficiency in Factor XI (hemophilia C) often have a mild bleeding phenotype and are protected from certain thrombotic events.[3][4][5] Animal models with FXI deficiency or those treated with FXIa inhibitors show reduced thrombus formation in models of thrombosis without a significant increase in bleeding time.[3][4][5][6] This suggests that FXIa plays a more critical role in the propagation of pathological thrombi rather than in the initial stages of hemostasis, which is primarily driven by the tissue factor pathway.[5][7][8]
Q3: What are the expected effects of this compound on standard coagulation assays?
A3: this compound is expected to prolong the activated partial thromboplastin time (aPTT), as this assay is sensitive to the intrinsic coagulation pathway where FXIa functions.[2][4] Conversely, the prothrombin time (PT), which primarily assesses the extrinsic pathway, should remain largely unaffected.[2][4] This differential effect on aPTT and PT can serve as a useful pharmacodynamic marker for this compound activity in vivo.
Q4: In which animal models has the efficacy and safety of FXIa inhibition been demonstrated?
A4: The antithrombotic efficacy and hemostatic safety of targeting FXIa have been evaluated in a variety of animal models, including mice, rats, rabbits, and baboons.[3][4][9] Common models include ferric chloride (FeCl3)-induced arterial thrombosis, inferior vena cava (IVC) ligation for venous thrombosis, and arteriovenous (AV) shunt models.[3][4][10] Bleeding risk is typically assessed using tail transection or cuticle bleeding time assays.[3][11]
Troubleshooting Guides
Issue 1: Unexpected Bleeding Observed in Animal Models
-
Q: We are observing more bleeding than anticipated in our animal model after administering this compound. What could be the cause?
-
A:
-
Dose-Related Effects: Although FXIa inhibition is associated with a lower bleeding risk, high doses of any anticoagulant can overwhelm the hemostatic capacity. Verify that the administered dose is within the recommended therapeutic range.
-
Animal Model Specifics: Certain surgical models or strains of animals may be more prone to bleeding. For instance, tissues with high fibrinolytic activity, such as the urinary tract and oral cavity, may be more susceptible to bleeding when FXI is inhibited.[8][12]
-
Concomitant Medications: Ensure that no other medications with antiplatelet or anticoagulant properties are being co-administered, as this could potentiate the bleeding risk.
-
Vehicle Effects: The formulation vehicle for this compound could have unintended physiological effects. Run a vehicle-only control group to rule this out.
-
-
Issue 2: Lack of Efficacy in Thrombosis Model
-
Q: Our thrombosis model is not showing a significant reduction in thrombus formation with this compound treatment. What should we check?
-
A:
-
Pharmacokinetics and Dosing: The dose and route of administration may not be achieving sufficient plasma concentrations of this compound. Consider conducting pharmacokinetic studies to determine the half-life and peak plasma concentration of the compound in your chosen animal model. The timing of drug administration relative to the thrombotic challenge is also critical.
-
Model-Dependent Contributions of FXI: The contribution of FXI to thrombosis can be model-dependent.[13] Some models may be more reliant on the tissue factor pathway for thrombus initiation and may be less sensitive to FXIa inhibition.
-
Compound Stability and Formulation: Ensure the stability of this compound in the chosen formulation. Improper storage or handling could lead to degradation of the active compound.
-
Assay Sensitivity: The method used to quantify thrombus formation (e.g., weight, length, or histological analysis) may not be sensitive enough to detect modest but significant changes.
-
-
Issue 3: Inconsistent Results in Coagulation Assays
-
Q: We are seeing high variability in our aPTT measurements after this compound administration. How can we improve consistency?
-
A:
-
Blood Sampling and Processing: The timing of blood collection post-dose is crucial due to the pharmacokinetics of the inhibitor. Standardize the collection time to coincide with the expected peak plasma concentration. Proper and consistent sample handling, including the use of appropriate anticoagulants (e.g., citrate) and timely plasma separation, is essential to avoid pre-analytical variability.
-
Reagent Sensitivity: Different aPTT reagents can have varying sensitivities to FXIa inhibitors.[2] It is advisable to validate the aPTT reagent for its responsiveness to this compound.
-
Instrument Calibration: Ensure that the coagulation analyzer is properly calibrated and maintained according to the manufacturer's instructions.
-
-
Quantitative Data Summary
Table 1: Effect of FXIa Inhibition on Thrombosis in Animal Models
| Animal Model | Thrombosis Model | FXIa Inhibitor | Dose | Reduction in Thrombus Formation | Reference |
| Rat | FeCl3-induced carotid artery occlusion | rFasxiatorN17R,L19E | 2 mg/kg i.v. | Similar to unfractionated heparin | [3] |
| Mouse | Inferior vena cava ligation | rFasxiatorN17R,L19E | 10 mg/kg s.c. | Similar to enoxaparin | [3] |
| Rabbit | Arteriovenous shunt | Milvexian | 0.25 mg/kg + 0.25 mg/kg/h | ~80% | [4] |
| Mouse | FeCl3-induced carotid artery occlusion | FXI-knockout | N/A | Protected from thrombosis | [10] |
Table 2: Effect of FXIa Inhibition on Hemostasis in Animal Models
| Animal Model | Hemostasis Assay | FXIa Inhibitor | Dose | Increase in Bleeding Time | Reference |
| Rat | Tail bleeding time | rFasxiatorN17R,L19E | 2 mg/kg i.v. | >3-fold lower than unfractionated heparin | [3] |
| Mouse | Tail bleeding time | rFasxiatorN17R,L19E | 10 mg/kg s.c. | Similar to enoxaparin | [3] |
| Rabbit | Cuticle bleeding time | Milvexian | Doses up to 1 mg/kg + 1 mg/kg/h | No significant increase | [4] |
| Mouse | Tail transection | FXI-knockout | N/A | Comparable to wild-type mice | [8] |
Experimental Protocols
1. Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model (Mouse/Rat)
-
Objective: To evaluate the antithrombotic efficacy of this compound in an arterial thrombosis model.
-
Procedure:
-
Anesthetize the animal (e.g., with isoflurane).
-
Make a midline cervical incision and carefully expose the common carotid artery.
-
Place a flow probe around the artery to monitor blood flow.
-
Administer this compound or vehicle control via the appropriate route (e.g., intravenous bolus).
-
After a predetermined time, apply a piece of filter paper (e.g., 1x2 mm) saturated with FeCl3 solution (e.g., 10%) to the adventitial surface of the carotid artery for a specific duration (e.g., 3 minutes).
-
Remove the filter paper and rinse the area with saline.
-
Monitor blood flow until occlusion occurs (cessation of blood flow for a defined period) or for a set observation time (e.g., 60 minutes).
-
The primary endpoint is the time to vessel occlusion.
-
2. Tail Bleeding Time Assay (Mouse/Rat)
-
Objective: To assess the effect of this compound on hemostasis.
-
Procedure:
-
Anesthetize the animal.
-
Administer this compound or vehicle control.
-
After a specified time, transect the tail at a standardized distance from the tip (e.g., 3 mm).
-
Immediately immerse the tail in pre-warmed saline (37°C).
-
Record the time from transection until the cessation of bleeding for a continuous period (e.g., 30 seconds).
-
If bleeding continues beyond a predetermined cutoff time (e.g., 20 minutes), stop the experiment and apply pressure to the tail to ensure hemostasis.
-
Visualizations
Caption: The Coagulation Cascade and the Target of this compound.
Caption: Experimental Workflow for an In Vivo Thrombosis Model.
Caption: Logical Troubleshooting Flow for Common Experimental Issues.
References
- 1. bms.com [bms.com]
- 2. mdpi.com [mdpi.com]
- 3. A Factor XIa Inhibitor Engineered from Banded Krait Venom Toxin: Efficacy and Safety in Rodent Models of Arterial and Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Factor XI deficiency in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. The intrinsic pathway of coagulation and thrombosis: insights from animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A demonstration of factor XI contributing to hemostasis in the absence of factor XII - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Model‐dependent contributions of FXII and FXI to venous thrombosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to FXIa Inhibitors: Benchmarking Performance and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Factor XIa (FXIa) has emerged as a promising strategy in the development of novel anticoagulants with the potential for a wider therapeutic window and reduced bleeding risk compared to traditional therapies. This guide provides a comparative analysis of various FXIa inhibitors, focusing on their performance based on available preclinical and clinical data. While a specific compound designated "FXIa-IN-1" is not prominently featured in publicly available scientific literature, this guide will draw comparisons between representative small molecule FXIa inhibitors to serve as a valuable benchmark.
The Role of FXIa in the Coagulation Cascade
Factor XIa is a serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade. Its primary function is to activate Factor IX, leading to the amplification of thrombin generation and the formation of a stable fibrin clot. Targeting FXIa is hypothesized to dampen this amplification loop, thereby preventing thrombosis while preserving the initial hemostatic response mediated by the extrinsic pathway.
Comparative Performance of FXIa Inhibitors
The following tables summarize key performance indicators for a selection of preclinical and clinical FXIa inhibitors based on published data.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Type | FXIa IC50/Ki | Selectivity vs. FXa | Selectivity vs. Thrombin | Selectivity vs. Plasma Kallikrein | Reference |
| Compound 32 | Peptidomimetic | Low nM | >1000-fold | >100-fold | - | [1] |
| Compound 4c | Oxopyridine derivative | Excellent in vitro potency | High | High | Higher than asundexian | [2] |
| Asundexian | Small Molecule | - | High | High | - | [3] |
| Milvexian | Small Molecule | - | High | High | - | [3] |
| BMS-962212 | Small Molecule | - | High | High | - | [3] |
| Aryl Boronic Acids | Small Molecule | Single-digit µM | Selective | Selective | - | [4] |
| Fasxiator (engineered) | Peptide | Ki = 0.86 nM | >100-fold | >100-fold | >100-fold | [5] |
Note: Specific IC50/Ki values are not always publicly available for clinical-stage compounds.
Table 2: In Vitro and In Vivo Anticoagulant Activity
| Inhibitor | Assay | Result | Animal Model | Efficacy | Reference |
| Compound 32 | aPTT (human plasma) | 2x doubling at 2.4 µM | Rat venous thrombosis | Efficacious | [1] |
| Compound 4c | Clotting assays | Potent | - | - | [2] |
| Asundexian | - | - | Rabbit arterial thrombosis | Antithrombotic activity with low bleeding risk | [6] |
| Milvexian | aPTT | Dose-dependent prolongation | Rabbit arterial thrombosis | Antithrombotic activity with low bleeding risk | [6] |
| BMS-654457 | aPTT | Dose-dependent prolongation | Rabbit ECAT | Dose-dependent increase in carotid blood flow | [6] |
| Fasxiator (engineered) | aPTT (human plasma) | 2x doubling at 300 nM | Rat arterial & mouse venous thrombosis | Similar efficacy to heparin with lower bleeding | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the evaluation of FXIa inhibitors.
FXIa Inhibition Assay (Chromogenic)
This assay determines the direct inhibitory activity of a compound against purified FXIa.
Methodology:
-
Purified human FXIa is pre-incubated with varying concentrations of the test inhibitor in a suitable buffer (e.g., Tris-HCl, pH 7.4) in a microplate well.
-
Following the incubation period, a chromogenic substrate for FXIa (e.g., S-2366) is added to each well to initiate the enzymatic reaction.
-
The plate is incubated at 37°C, and the rate of substrate cleavage is monitored by measuring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a vehicle control. The IC50 value, the concentration of inhibitor required to achieve 50% inhibition, is then determined by fitting the data to a dose-response curve.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the effect of an inhibitor on the intrinsic and common pathways of coagulation in plasma.
Methodology:
-
Human plasma is incubated with the test inhibitor at various concentrations.
-
An activator of the contact pathway (e.g., silica, ellagic acid) and phospholipids (a partial thromboplastin reagent) are added to the plasma and incubated.
-
Clotting is initiated by the addition of calcium chloride.
-
The time taken for a fibrin clot to form is measured using a coagulometer.
-
The concentration of the inhibitor that doubles the clotting time (2x doubling concentration) is often reported as a measure of its anticoagulant activity.
In Vivo Thrombosis Models
Animal models are essential for evaluating the antithrombotic efficacy and bleeding risk of FXIa inhibitors.
Example: Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model (Rat)
Methodology:
-
Rats are anesthetized, and the test inhibitor or vehicle is administered (e.g., intravenously or orally).
-
The common carotid artery is surgically isolated.
-
A filter paper saturated with a ferric chloride solution is applied to the surface of the artery for a defined period to induce endothelial injury and initiate thrombosis.
-
Blood flow in the artery is monitored using a Doppler flow probe.
-
The time to vessel occlusion (cessation of blood flow) is recorded. A longer time to occlusion in the inhibitor-treated group compared to the vehicle group indicates antithrombotic efficacy.
Bleeding Time Assessment: To assess bleeding risk, a standardized tail bleeding assay is often performed in parallel. This involves making a small incision in the tail and measuring the time it takes for bleeding to stop. A significant prolongation of bleeding time in the inhibitor-treated group would indicate a higher bleeding liability.
Conclusion
The development of FXIa inhibitors represents a significant advancement in the field of anticoagulation. The data presented here for a range of representative compounds demonstrate the potential to achieve potent antithrombotic efficacy with a favorable safety profile, particularly with regard to bleeding risk. The diverse chemical scaffolds being explored, from peptidomimetics to small molecules and engineered peptides, highlight the active and promising nature of this area of research. Continued investigation, including further head-to-head comparative studies and extensive clinical trials, will be crucial in fully elucidating the therapeutic potential of this new class of anticoagulants.
References
- 1. Design, synthesis, and biological evaluation of peptidomimetic inhibitors of factor XIa as novel anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and in vitro biological evaluation of aryl boronic acids as potential inhibitors of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Showdown: Comparing the Next Generation of Oral Anticoagulants – Small Molecule FXIa Inhibitors
For researchers, scientists, and drug development professionals, the quest for a safer and more effective anticoagulant is a paramount challenge. A promising new class of drugs, small molecule Factor XIa (FXIa) inhibitors, is poised to revolutionize the treatment and prevention of thromboembolic disorders. This guide provides a detailed, data-driven comparison of the leading oral small molecule FXIa inhibitors in development, with a focus on the frontrunners: asundexian and milvexian.
The intrinsic pathway of the coagulation cascade, particularly the role of Factor XIa (FXIa) in amplifying thrombin generation, has been identified as a key target for developing anticoagulants with a potentially wider therapeutic window than current standards of care. By selectively inhibiting FXIa, these novel agents aim to uncouple antithrombotic efficacy from the bleeding risks that have long been the Achilles' heel of anticoagulant therapy. This comparison delves into the preclinical and clinical data of the most advanced small molecule FXIa inhibitors, offering a clear perspective on their performance characteristics.
At a Glance: Key Performance Indicators
A direct comparison of the preclinical potency and selectivity of asundexian and milvexian reveals distinct profiles. While both compounds are highly potent inhibitors of FXIa, milvexian demonstrates a lower inhibition constant (Ki), suggesting a higher binding affinity for the target enzyme.
| Inhibitor | Target | Potency (IC50/Ki) | Selectivity vs. Plasma Kallikrein | Selectivity vs. Thrombin, FXa, etc. |
| Asundexian (BAY 2433334) | Human FXIa | IC50: 1.0 nM[1][2][3] | IC50: 6.7 nM[1] | >1000-fold[1] |
| Milvexian (BMS-986177/JNJ-70033093) | Human FXIa | Ki: 0.11 nM | Ki: 44 nM | >5000-fold |
Note: IC50 and Ki are both measures of inhibitor potency; lower values indicate higher potency.
Pharmacokinetic Profile: A Look at Drug Disposition
The pharmacokinetic properties of a drug are critical to its clinical utility. Both asundexian and milvexian are orally bioavailable small molecules, a key advantage for chronic therapy.
| Parameter | Asundexian | Milvexian | ONO-7684 | SHR2285 |
| Route of Administration | Oral | Oral | Oral | Oral |
| Time to Peak Plasma Concentration (Tmax) | ~3.5-4.5 hours | ~3 hours | ~2.5-4 hours | ~3-4 hours |
| Plasma Half-life (t1/2) | ~14-18 hours | ~12-15 hours | ~16-28 hours | ~8-16 hours |
| Metabolism | Primarily via carboxylesterase 1 and to a lesser extent CYP3A4; substrate of P-gp. | Predominantly metabolized by CYP3A4, with minor contributions from CYP3A5. | Not specified | Not specified |
| Excretion | Primarily fecal | Primarily hepatic | Not specified | Not specified |
The Coagulation Cascade and the Role of FXIa Inhibitors
The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. FXIa plays a crucial role in the intrinsic pathway, amplifying the generation of thrombin. Small molecule inhibitors directly bind to the active site of FXIa, blocking its ability to activate Factor IX and thereby reducing thrombin generation.
Figure 1: The coagulation cascade highlighting the site of action for small molecule FXIa inhibitors.
Mechanism of Action: Direct and Reversible Inhibition
Small molecule FXIa inhibitors function through direct and reversible binding to the active site of the FXIa enzyme. This competitive inhibition prevents FXIa from interacting with its substrate, Factor IX, thereby interrupting the propagation of the coagulation cascade.
Figure 2: Mechanism of action of small molecule FXIa inhibitors.
Experimental Protocols: A Glimpse into the Methodology
The data presented in this guide are derived from a variety of in vitro and in vivo experimental models. Below are overviews of the key assays used to characterize these novel anticoagulants.
In Vitro Potency and Selectivity Assays
Objective: To determine the inhibitory potency (IC50 or Ki) of a compound against FXIa and its selectivity against other serine proteases.
General Protocol (Chromogenic Substrate Assay):
-
Enzyme and Substrate Preparation: Purified human FXIa and a specific chromogenic substrate for FXIa are prepared in a suitable buffer.
-
Inhibitor Preparation: The small molecule inhibitor is serially diluted to a range of concentrations.
-
Assay Reaction: The inhibitor is pre-incubated with FXIa in a microplate well. The reaction is initiated by the addition of the chromogenic substrate.
-
Signal Detection: The enzymatic activity of FXIa cleaves the substrate, releasing a chromophore that can be measured spectrophotometrically over time.
-
Data Analysis: The rate of substrate cleavage is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using non-linear regression.
-
Selectivity Profiling: The same assay principle is applied to a panel of other serine proteases (e.g., thrombin, FXa, trypsin, plasma kallikrein) to determine the IC50 or Ki values for off-target inhibition. Selectivity is expressed as the ratio of off-target IC50/Ki to the on-target (FXIa) IC50/Ki.
In Vitro Anticoagulant Activity
Objective: To assess the effect of the inhibitor on plasma clotting time.
General Protocol (Activated Partial Thromboplastin Time - aPTT):
-
Plasma Preparation: Citrated human plasma is obtained.
-
Inhibitor Addition: The small molecule inhibitor is added to the plasma at various concentrations.
-
Activation: An aPTT reagent containing a contact activator (e.g., silica, kaolin) and phospholipids is added to the plasma and incubated.
-
Clotting Initiation: Calcium chloride is added to initiate the coagulation cascade.
-
Clot Detection: The time taken for a fibrin clot to form is measured using a coagulometer.
-
Data Analysis: The prolongation of the aPTT is correlated with the inhibitor concentration.
Figure 3: A generalized experimental workflow for the development of a small molecule FXIa inhibitor.
Conclusion and Future Directions
The development of small molecule FXIa inhibitors represents a significant advancement in the field of anticoagulation. Both asundexian and milvexian have demonstrated potent and selective inhibition of FXIa with promising pharmacokinetic profiles. While preclinical data suggests milvexian may have higher potency, the clinical implications of this difference are still under investigation in ongoing Phase III trials. The ultimate success of these agents will depend on their ability to demonstrate a clear benefit in preventing thrombotic events without a concomitant increase in major bleeding compared to current standards of care. The data gathered from the extensive clinical trial programs will be crucial in defining the future role of this exciting new class of anticoagulants in clinical practice.
References
Benchmarking FXIa-IN-1: A Comparative Guide to Clinical Trial Candidates for Antithrombotic Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of anticoagulant therapy is rapidly evolving, with a significant focus on inhibiting Factor XIa (FXIa) to achieve a safer therapeutic window by uncoupling antithrombotic efficacy from bleeding risk. This guide provides an objective comparison of the preclinical inhibitor, FXIa-IN-1, against prominent clinical trial candidates targeting FXIa: the small molecules milvexian and asundexian, and the monoclonal antibodies abelacimab and osocimab. This analysis is supported by a summary of their performance data, detailed experimental methodologies, and visual representations of the underlying biological pathway and experimental workflows.
Performance Data Summary
The following table summarizes key quantitative data for this compound and the selected clinical trial candidates, offering a direct comparison of their potency and selectivity.
| Compound | Type | Target | IC50 / Ki | Selectivity | Key Clinical Findings |
| This compound | Small Molecule | FXIa | IC50: ~7.4 μM[1] | >14-fold selective over thrombin, FIXa, FXa, and FXIIIa[1] | Preclinical; no clinical data available. |
| Milvexian (BMS-986177) | Small Molecule | FXIa | Ki: 0.11 nM (human)[2][3] | Selective against plasma kallikrein and trypsin.[4] | Phase 2 trials showed a reduction in the risk of postoperative venous thromboembolism and a favorable antithrombotic profile in secondary stroke prevention.[5][6][7] A dose response was not observed for the primary endpoint in the secondary stroke prevention study.[5] |
| Asundexian (BAY 2433334) | Small Molecule | FXIa | IC50: 1 nM (in buffer)[8] | Highly selective. | Phase 3 OCEANIC-AF trial was stopped due to inferior efficacy in preventing stroke compared to apixaban, although it was associated with a lower risk of bleeding.[9][10][11][12] |
| Abelacimab | Monoclonal Antibody | FXI / FXIa | - | Highly selective for FXI and FXIa. | Phase 2 AZALEA-TIMI 71 trial was stopped early due to a significant reduction in major and clinically relevant non-major bleeding compared to rivaroxaban in patients with atrial fibrillation.[13][14][15][16] |
| Osocimab | Monoclonal Antibody | FXIa | - | Inhibitory antibody targeting FXIa. | A Phase 2 trial in patients with kidney failure undergoing hemodialysis showed a low risk of bleeding and was generally well tolerated.[17] |
Signaling Pathway and Experimental Workflow
To visually contextualize the mechanism of action and evaluation process for these inhibitors, the following diagrams are provided.
Caption: Intrinsic pathway of the coagulation cascade highlighting the inhibitory target of FXIa inhibitors.
Caption: A typical experimental workflow for the evaluation of a novel FXIa inhibitor.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of FXIa inhibitors.
FXIa Enzymatic Inhibition Assay (IC50/Ki Determination)
Objective: To determine the potency of an inhibitor against purified human Factor XIa.
Materials:
-
Purified human Factor XIa (commercially available).
-
Chromogenic or fluorogenic substrate specific for FXIa (e.g., S-2366).
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4, containing PEG and/or BSA).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare a dilution series of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test inhibitor dilutions (or vehicle control), and purified human FXIa.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the FXIa-specific substrate.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive and the substrate concentration and Km are known.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the anticoagulant activity of an inhibitor in human plasma.
Materials:
-
Human citrated plasma (pooled normal plasma).
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids).
-
Calcium chloride (CaCl2) solution.
-
Test inhibitor at various concentrations.
-
Coagulometer.
Procedure:
-
Prepare a dilution series of the test inhibitor in a suitable solvent and spike it into human plasma.
-
Incubate the plasma-inhibitor mixture at 37°C.
-
Add the aPTT reagent to the plasma and incubate for a specified time to allow for the activation of the intrinsic pathway.
-
Initiate the clotting cascade by adding a pre-warmed CaCl2 solution.
-
The coagulometer will measure the time taken for a fibrin clot to form.
-
Record the clotting time for each inhibitor concentration.
-
The anticoagulant effect is typically expressed as the fold-increase in aPTT compared to the vehicle control.
In Vivo Thrombosis Model (e.g., Ferric Chloride-Induced Carotid Artery Thrombosis)
Objective: To evaluate the antithrombotic efficacy of an inhibitor in a live animal model.
Materials:
-
Anesthetized animal model (e.g., mouse, rat, or rabbit).
-
Surgical instruments for exposing the carotid artery.
-
Ferric chloride (FeCl3) solution (e.g., 10%).
-
Doppler flow probe and flowmeter.
-
Test inhibitor and vehicle control.
Procedure:
-
Anesthetize the animal and surgically expose one of the carotid arteries.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Administer the test inhibitor or vehicle control to the animal via the desired route (e.g., intravenous or oral).
-
After a specified time, induce thrombosis by applying a filter paper saturated with FeCl3 solution to the surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Continuously monitor the blood flow in the artery.
-
The primary endpoint is typically the time to occlusion (cessation of blood flow) or the total blood flow over a set period.
-
Compare the time to occlusion or blood flow in the inhibitor-treated group to the vehicle-treated group to assess antithrombotic efficacy.
This guide provides a foundational comparison of this compound with key clinical candidates. Further preclinical and clinical development will be necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. drughunter.com [drughunter.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bristol Myers Squibb - Late-Breaking Results From Phase 2 AXIOMATIC-SSP Study of Milvexian, an Investigational Oral Factor XIa Inhibitor, Show Favorable Antithrombotic Profile in Combination With Dual Antiplatelet Therapy [news.bms.com]
- 6. Late-Breaking Phase 2 Data for Investigational Oral Factor XIa Inhibitor Milvexian Suggest Favorable Antithrombotic Profile Across a Wide Range of Doses [prnewswire.com]
- 7. Safety and efficacy of factor XIa inhibition with milvexian for secondary stroke prevention (AXIOMATIC-SSP): a phase 2, international, randomised, double-blind, placebo-controlled, dose-finding trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. physiciansweekly.com [physiciansweekly.com]
- 11. Results of prematurely stopped OCEANIC-AF trial on asundexian in AF - - PACE-CME [pace-cme.org]
- 12. Asundexian inferior to apixaban for stroke prevention in atrial fibrillation [escardio.org]
- 13. ashpublications.org [ashpublications.org]
- 14. ‘Overwhelming Reduction’ in Bleeding With Abelacimab vs Rivaroxaban in AF | tctmd.com [tctmd.com]
- 15. A Multicenter, Randomized, Active-Controlled Study to Evaluate the Safety and Tolerability of Two Blinded Doses of Abelacimab Compared With Open-Label Rivaroxaban in Patients With Atrial Fibrillation - American College of Cardiology [acc.org]
- 16. Abelacimab: A leap forward in anticoagulation with FXI and FXIa Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticoagulation with osocimab in patients with kidney failure undergoing hemodialysis: a randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for FXIa-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of FXIa-IN-1, a potent β-lactam covalent heparin-derived factor XIa (fXIa) inhibitor. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
This compound, also identified as compound EP-7041, requires careful handling in a laboratory setting.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier for comprehensive safety information, general precautions for handling potent small molecule inhibitors should be strictly followed.
Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. Gloves should be inspected before use and disposed of as contaminated waste after handling the compound.[4] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of any dusts or aerosols. For weighing or preparing solutions, a fume hood is recommended.[5] |
Emergency Procedures:
| Situation | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if symptoms occur. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |
Proper Disposal Procedures for this compound
The disposal of this compound and its contaminated materials must be handled as hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) office for specific local and national regulations.
Waste Segregation and Collection:
-
Solid Waste:
-
Place unused or expired this compound powder, contaminated gloves, weigh boats, and other solid materials into a dedicated, clearly labeled hazardous waste container.
-
The container should be sealed and stored in a designated satellite accumulation area.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
-
Decontamination:
-
Decontaminate work surfaces and equipment after handling this compound. A 10% bleach solution followed by a water rinse can be effective for many compounds, but consult the specific SDS for recommended decontamination procedures.[5]
Experimental Workflow for Disposal
The following diagram outlines the general workflow for the safe disposal of this compound.
Figure 1. General workflow for the handling and disposal of this compound.
Signaling Pathway Context: The Role of FXIa
This compound is an inhibitor of Factor XIa, a key enzyme in the intrinsic pathway of the coagulation cascade. Understanding this pathway is crucial for researchers working with this compound.
Figure 2. Simplified coagulation cascade showing the inhibitory action of this compound.
Disclaimer: The information provided here is a general guide. Always obtain and consult the specific Safety Data Sheet (SDS) for this compound from your supplier for complete and detailed safety and disposal instructions. Your institution's Environmental Health and Safety office is the primary resource for compliance with local and national regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling FXIa-IN-1
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical guidance for the handling and disposal of the Factor XIa (FXIa) inhibitor, FXIa-IN-1. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following procedures are based on best practices for handling potent, small-molecule research chemicals and analogous anticoagulant compounds. Adherence to these guidelines is critical to ensure personnel safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
All personnel handling this compound in solid or solution form must wear the following minimum personal protective equipment. This is to prevent accidental exposure through skin contact, inhalation, or ingestion.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against chemical splashes and contamination. Inspect gloves for integrity before each use and change them immediately if contaminated. |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes of solutions or airborne particles of the solid compound. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. | Minimizes the risk of inhaling the compound, which may be harmful. |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to minimize exposure and ensure the safe handling of this compound during routine laboratory operations.
2.1. Preparation and Weighing (Solid Compound)
-
Designated Area: Conduct all weighing and initial dilutions of solid this compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.
-
Avoid Dust Generation: Handle the solid compound carefully to avoid creating dust. Use appropriate tools, such as a chemical spatula.
-
Personal Hygiene: After handling the solid, and before leaving the work area, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in areas where this compound is handled.
2.2. Solution Preparation and Use
-
Solvent Selection: Use the recommended solvent for this compound. Ensure the solvent is compatible with your experimental system.
-
Controlled Addition: When preparing solutions, add the solvent to the solid compound slowly to prevent splashing.
-
Clear Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
Handling Solutions: When working with solutions of this compound, always wear the prescribed PPE. Avoid direct contact with the solution.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation
-
Solid Waste: Collect unused this compound powder, contaminated weighing paper, and other solid consumables in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
3.2. Decontamination
-
Work Surfaces: Clean and decontaminate all work surfaces and equipment after handling this compound. A 10% bleach solution followed by a water rinse can be an effective decontamination agent for many organic compounds, but its efficacy against this compound should be confirmed if possible.[1]
-
Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and clean the spill site thoroughly.
3.3. Final Disposal
-
All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Visualizing Safe Handling and Disposal Workflows
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
